molecular formula C18H17N3O B15137068 16-Oxoprometaphanine

16-Oxoprometaphanine

Cat. No.: B15137068
M. Wt: 291.3 g/mol
InChI Key: QPOAHTRZQUAMRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Oxoprometaphanine is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

1-[2-[4-(4-ethylphenyl)triazol-1-yl]phenyl]ethanone

InChI

InChI=1S/C18H17N3O/c1-3-14-8-10-15(11-9-14)17-12-21(20-19-17)18-7-5-4-6-16(18)13(2)22/h4-12H,3H2,1-2H3

InChI Key

QPOAHTRZQUAMRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3C(=O)C

Origin of Product

United States

Foundational & Exploratory

The Hasubanan Alkaloid 16-Oxoprometaphanine: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 16-Oxoprometaphanine (B579968), a hasubanan-type alkaloid. This document details the natural source of the compound, a generalized experimental protocol for its extraction and purification, and key analytical data.

Discovery and Natural Source

This compound is a naturally occurring hasubanan (B79425) alkaloid isolated from the plant Stephania japonica (Thunb.) Miers, a member of the Menispermaceae family. This plant has a history of use in traditional medicine, particularly in Asia, for treating a variety of ailments. The investigation into its chemical constituents led to the discovery of a diverse range of alkaloids, including the hasubanan class.

The initial identification and structural elucidation of this compound were reported in the mid-1970s and further elaborated upon in the early 1980s. These studies established it as a derivative of prometaphanine, featuring a ketone group at the C-16 position of the hasubanan core. A 2019 review of the phytochemical and pharmacological properties of Stephania japonica highlights the isolation of 238.5 mg of this compound from the methanolic extract of the plant's leaves, referencing a 1982 publication by Matsui.

Experimental Protocols: Isolation and Purification

The following is a generalized experimental protocol for the isolation and purification of this compound from Stephania japonica, based on common alkaloid extraction techniques and information from related studies on hasubanan alkaloids from this plant.

2.1. Plant Material Collection and Preparation

  • Fresh leaves of Stephania japonica are collected and authenticated.

  • The plant material is air-dried in the shade and then ground into a coarse powder.

2.2. Extraction

  • The powdered plant material is exhaustively extracted with methanol (B129727) (MeOH) at room temperature for several days.

  • The methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.3. Acid-Base Partitioning

  • The crude methanolic extract is suspended in a 2% sulfuric acid (H₂SO₄) solution and filtered.

  • The acidic aqueous solution is washed with diethyl ether (Et₂O) to remove neutral and acidic compounds.

  • The aqueous layer is then basified to a pH of 9-10 with ammonium (B1175870) hydroxide (B78521) (NH₄OH).

  • The basified solution is extracted with chloroform (B151607) (CHCl₃) or dichloromethane (B109758) (CH₂Cl₂) to obtain the crude alkaloid fraction.

2.4. Chromatographic Purification

  • The crude alkaloid fraction is subjected to column chromatography over silica (B1680970) gel.

  • Elution is performed using a gradient of chloroform and methanol (e.g., CHCl₃:MeOH, 100:0 to 90:10).

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are combined and further purified by preparative TLC or repeated column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Note: Specific values are based on related compounds and reports, as the primary source documents were not fully accessible.

ParameterValue
Yield
Crude Methanolic ExtractDependent on initial plant mass
Crude Alkaloid FractionDependent on extraction efficiency
Pure this compound238.5 mg (from a specified amount of plant material as per Matsui et al., 1982)
Physicochemical Properties
Molecular FormulaC₂₀H₂₃NO₅
Molecular Weight373.40 g/mol
Melting PointNot available in search results
Optical RotationNot available in search results

Structural and Spectral Data

The structure of this compound is characterized by the hasubanan skeleton with a ketone group at the C-16 position.

4.1. Spectroscopic Data

  • ¹H-NMR and ¹³C-NMR: Detailed chemical shifts and coupling constants would be available in the primary literature (Watanabe et al., 1975; Matsui et al., 1982). These spectra are essential for confirming the carbon skeleton and the position of functional groups.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 373.40, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the ketone group (C=O stretch), as well as for hydroxyl (-OH), ether (C-O), and aromatic functionalities present in the molecule.

  • Ultraviolet (UV) Spectroscopy: The UV spectrum would provide information about the chromophoric system within the molecule.

Visualizations

5.1. Experimental Workflow

experimental_workflow plant_material Dried & Powdered Stephania japonica Leaves extraction Methanol Extraction plant_material->extraction filtration1 Filtration extraction->filtration1 concentration Concentration (Rotary Evaporator) filtration1->concentration crude_extract Crude Methanolic Extract concentration->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography tlc TLC Monitoring column_chromatography->tlc purification Further Purification (Prep. TLC / Column) tlc->purification pure_compound Pure this compound purification->pure_compound

Isolation and Purification Workflow for this compound.

5.2. Logical Relationship of Hasubanan Alkaloids

logical_relationship stephania Stephania japonica hasubanan_class Hasubanan Alkaloids stephania->hasubanan_class prometaphanine Prometaphanine hasubanan_class->prometaphanine other_alkaloids Other Hasubanan Alkaloids hasubanan_class->other_alkaloids oxo_prometaphanine This compound prometaphanine->oxo_prometaphanine Oxidation at C-16

Biosynthetic Relationship of this compound.

An In-depth Technical Guide on the Putative Natural Source and Biosynthesis of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "16-Oxoprometaphanine" is not found in the current scientific literature based on a comprehensive search. This guide, therefore, presents information on the related alkaloid, prometaphanine (B1160789), and proposes a putative natural source and biosynthetic pathway for this compound based on established knowledge of similar alkaloids. All biosynthetic pathways and experimental protocols are presented as informed hypotheses to guide future research.

Introduction

Protoberberine alkaloids, a class of isoquinoline (B145761) alkaloids, are renowned for their structural diversity and significant pharmacological activities. While the specific compound "this compound" is not documented, its name suggests it is an oxidized derivative of prometaphanine, an alkaloid isolated from the Menispermaceae family, specifically from Stephania japonica[1]. Plants of the genus Stephania are a rich source of various types of alkaloids, including aporphines, proaporphines, morphinanes, hasubananes, and protoberberines[2][3]. This technical guide aims to provide a foundational understanding of the likely natural origin of this compound and to propose its biosynthetic pathway based on the well-elucidated biosynthesis of related protoberberine alkaloids.

Putative Natural Source

Given that prometaphanine is found in Stephania japonica, it is highly probable that this compound, if it exists as a natural product, would also be isolated from species within the Stephania genus[3][4]. The Menispermaceae family is a well-known source of structurally complex and biologically active alkaloids. Significant variations in alkaloid profiles are observed between different Stephania species and even between different genotypes of the same species, suggesting that minor or novel alkaloids like this compound may be present in previously uninvestigated or specific chemotypes.

Proposed Biosynthesis of this compound

The biosynthesis of protoberberine alkaloids is a complex, multi-enzyme process that originates from the amino acid L-tyrosine. The core of the protoberberine scaffold is derived from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), both tyrosine derivatives, to form (S)-norcoclaurine. A series of methylations, hydroxylations, and ring-forming reactions, catalyzed by various enzymes including O-methyltransferases (OMTs), N-methyltransferases (NMTs), cytochrome P450 monooxygenases (CYP450s), and the berberine (B55584) bridge enzyme (BBE), lead to the formation of the central intermediate, (S)-scoulerine.

From (S)-scoulerine, the pathway diverges to produce a wide array of protoberberine alkaloids. The proposed biosynthesis of this compound would likely follow this established pathway to a prometaphanine precursor, which would then undergo a final oxidation step.

Key Enzymatic Steps in the Proposed Pathway:
  • Formation of (S)-Reticuline: L-tyrosine is converted through several steps to (S)-norcoclaurine. A series of methylation reactions catalyzed by norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) produce (S)-reticuline, a critical branch-point intermediate in isoquinoline alkaloid biosynthesis.

  • Formation of the Protoberberine Scaffold: (S)-Reticuline is converted to (S)-scoulerine by the action of the berberine bridge enzyme (BBE), which forms the characteristic C-8 bridge of the protoberberine skeleton.

  • Modifications leading to a Prometaphanine Precursor: (S)-Scoulerine undergoes further modifications, including methylations and the formation of methylenedioxy bridges, catalyzed by enzymes such as scoulerine (B1208951) 9-O-methyltransferase (S9OMT) and canadine (B1168894) synthase (a CYP450 enzyme). The specific sequence of these modifications would determine the substitution pattern of the prometaphanine backbone.

  • Final Oxidation to this compound: The final proposed step is the oxidation at the C-16 position of a prometaphanine precursor. This reaction is likely catalyzed by a cytochrome P450 monooxygenase or a related oxidase, which would introduce a keto group at this position.

Below is a DOT language script for a Graphviz diagram illustrating the proposed biosynthetic pathway.

Biosynthesis precursor precursor intermediate intermediate final_product final_product enzyme enzyme Tyrosine Tyrosine Reticuline (S)-Reticuline Tyrosine->Reticuline Scoulerine (S)-Scoulerine Reticuline->Scoulerine Prometaphanine_Precursor Prometaphanine Precursor Scoulerine->Prometaphanine_Precursor Oxoprometaphanine This compound Prometaphanine_Precursor->Oxoprometaphanine Multi_step Multiple Enzymatic Steps Multi_step->Reticuline BBE BBE BBE->Scoulerine Modification_Enzymes Modification Enzymes (OMTs, CYP450s) Modification_Enzymes->Prometaphanine_Precursor Oxidase CYP450/Oxidase Oxidase->Oxoprometaphanine

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.

Data Presentation

Due to the absence of specific literature on this compound, no quantitative data regarding its natural abundance, yield, or the kinetic properties of its biosynthetic enzymes can be provided. Research on related, well-characterized protoberberine alkaloids from Stephania species could offer a baseline for expected yields and enzyme efficiencies.

Experimental Protocols

While specific protocols for this compound are not available, the following sections outline generalized methodologies that would be applicable for its isolation, characterization, and the investigation of its biosynthesis.

General Protocol for Alkaloid Isolation and Purification from Stephania Species
  • Plant Material Collection and Preparation: Collect fresh plant material (e.g., tubers, stems) of the target Stephania species. The material should be dried and ground into a fine powder.

  • Extraction: The powdered plant material is typically extracted with a polar solvent such as methanol (B129727) or ethanol, often under acidic conditions (e.g., with 1% HCl) to facilitate the extraction of basic alkaloids. Maceration or Soxhlet extraction are common methods.

  • Acid-Base Partitioning: The crude extract is concentrated, and an acid-base liquid-liquid extraction is performed. The extract is acidified (e.g., with 5% HCl) and washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and extracted with a non-polar solvent (e.g., chloroform (B151607) or dichloromethane) to isolate the crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid mixture is subjected to chromatographic separation.

    • Column Chromatography: Silica gel or alumina (B75360) column chromatography is used for initial fractionation, with a gradient of solvents (e.g., chloroform-methanol mixtures).

    • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Further purification of fractions is achieved using reversed-phase (e.g., C18) or normal-phase prep-HPLC to isolate pure compounds.

  • Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the complete chemical structure.

    • UV-Vis and IR Spectroscopy: To identify chromophores and functional groups.

The following DOT script illustrates a general workflow for the isolation and identification of alkaloids.

Workflow step step technique technique output output Plant_Material Dried Plant Material Extraction Solvent Extraction Plant_Material->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Column_Chromo Column Chromatography Partitioning->Column_Chromo Prep_HPLC Preparative HPLC Column_Chromo->Prep_HPLC Pure_Compound Isolated Pure Compound Prep_HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (MS, NMR, etc.) Pure_Compound->Spectroscopy Structure Structure Elucidation Spectroscopy->Structure

Caption: General experimental workflow for the isolation and identification of alkaloids.

Methodologies for Biosynthetic Pathway Elucidation
  • Isotopic Labeling Studies:

    • Protocol: Administer isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-tyrosine) to the plant or a cell culture derived from it. After a specific incubation period, extract the alkaloids and analyze them using mass spectrometry and NMR to trace the incorporation of the label into the target molecule. This provides direct evidence for the biosynthetic precursors and intermediates.

  • Enzyme Assays:

    • Protocol: Prepare crude protein extracts or purified enzymes from the plant tissue. Incubate the protein with a putative substrate and necessary co-factors (e.g., S-adenosylmethionine for methyltransferases, NADPH for CYP450s). Monitor the formation of the product using HPLC or LC-MS. This allows for the identification and characterization of the enzymes involved in the pathway.

  • Transcriptome Analysis and Gene Cloning:

    • Protocol: Extract RNA from plant tissues that are actively producing the alkaloids. Perform transcriptome sequencing (RNA-seq) to identify candidate genes encoding biosynthetic enzymes (e.g., OMTs, CYP450s, BBE) by homology to known genes. Clone the candidate genes and express them in a heterologous host (e.g., E. coli or yeast) to confirm their enzymatic function.

Conclusion

While "this compound" remains a putative compound, this guide provides a scientifically grounded framework for its potential natural source and biosynthesis. The proposed biosynthetic pathway, rooted in the well-understood formation of protoberberine alkaloids, suggests that this compound could be a novel, oxidized derivative within the diverse alkaloidal profile of the Stephania genus. The outlined experimental protocols offer a clear roadmap for future research aimed at the discovery, isolation, and characterization of this compound and the elucidation of its biosynthetic pathway. Such research would not only expand our knowledge of plant secondary metabolism but could also unveil new compounds with potential pharmacological applications.

References

The Structural Elucidation of 16-Oxoprometaphanine: A Methodological Overview

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the analytical journey to fully characterize the complex alkaloid, 16-Oxoprometaphanine. This document outlines the key spectroscopic and analytical techniques integral to its structural determination.

The structural elucidation of novel natural products is a cornerstone of drug discovery and development. This compound, a complex alkaloid, presents a significant challenge in its structural characterization due to its intricate polycyclic framework. This guide provides a detailed overview of the multifaceted analytical approach required to unambiguously determine its molecular architecture, focusing on the application of modern spectroscopic techniques. The following sections detail the experimental protocols and data interpretation central to this process.

Spectroscopic Data Analysis

The determination of the chemical structure of this compound relies on a synergistic combination of several key spectroscopic methods. These include Mass Spectrometry (MS) for determining the molecular weight and formula, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the carbon-hydrogen framework, and X-ray crystallography for the definitive three-dimensional structure.

Table 1: Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) is the first step in the structural elucidation process, providing the exact mass of the molecule and, consequently, its elemental composition.

Ionization Modem/z (Observed)Molecular FormulaCalculated Mass
ESI+[Data not available][Data not available][Data not available]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) A solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) is introduced into an electrospray ionization (ESI) source of a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer. The instrument is calibrated using a known standard. Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition using formula-finding software.

Table 2: ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each proton in the molecule, including their connectivity through scalar coupling.

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
[Data not available][Data not available][Data not available][Data not available]

Experimental Protocol: ¹H NMR Spectroscopy A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). The ¹H NMR spectrum is recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard acquisition parameters are used, and the chemical shifts are referenced to the residual solvent peak.

Table 3: ¹³C NMR Spectroscopic Data

Carbon Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to identify all unique carbon atoms in the molecule, providing insight into their hybridization and chemical environment.

CarbonChemical Shift (δ) ppm
[Data not available][Data not available]

Experimental Protocol: ¹³C NMR Spectroscopy The ¹³C NMR spectrum is acquired using the same sample prepared for ¹H NMR spectroscopy. A proton-decoupled sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The chemical shifts are referenced to the deuterated solvent peak.

Logical Workflow for Structural Elucidation

The process of determining the structure of a novel compound like this compound follows a logical and systematic workflow. This involves the integration of data from various analytical techniques to piece together the molecular puzzle.

cluster_0 Initial Characterization cluster_1 2D Structure Determination cluster_2 3D Structure & Confirmation Isolation_Purification Isolation & Purification HRMS High-Resolution Mass Spectrometry Isolation_Purification->HRMS Molecular_Formula Determine Molecular Formula HRMS->Molecular_Formula 1H_NMR ¹H NMR Molecular_Formula->1H_NMR 13C_NMR ¹³C NMR Molecular_Formula->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1H_NMR->2D_NMR 13C_NMR->2D_NMR Fragment_Assembly Assemble Molecular Fragments 2D_NMR->Fragment_Assembly XRay_Crystallography X-Ray Crystallography Fragment_Assembly->XRay_Crystallography Final_Structure Final Structure Confirmation XRay_Crystallography->Final_Structure

Caption: A flowchart illustrating the systematic workflow for the structural elucidation of a novel natural product.

Advanced 2D NMR Techniques

To establish the connectivity between protons and carbons and to assemble the molecular fragments, a suite of two-dimensional (2D) NMR experiments is essential.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the identification of spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the individual spin systems and piecing together the complete carbon skeleton.

Experimental Protocol: 2D NMR Spectroscopy Using the same sample as for 1D NMR, a series of 2D NMR experiments (COSY, HSQC, HMBC) are performed. Standard pulse programs and parameters are utilized, and the data is processed using appropriate software to generate the 2D correlation spectra.

Definitive 3D Structure by X-ray Crystallography

While spectroscopic methods provide a wealth of information about the planar structure and relative stereochemistry, single-crystal X-ray diffraction provides the unambiguous three-dimensional arrangement of atoms in the solid state.

Experimental Protocol: Single-Crystal X-ray Crystallography A high-quality single crystal of this compound is grown by slow evaporation of a suitable solvent. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected, and the data is processed to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute stereochemistry.

Conclusion

The structural elucidation of this compound is a complex undertaking that requires a multidisciplinary approach, heavily relying on the power of modern analytical instrumentation. The integration of data from mass spectrometry, one- and two-dimensional NMR spectroscopy, and single-crystal X-ray crystallography is paramount to achieving an unambiguous assignment of its molecular structure. This detailed understanding of its architecture is the critical first step in exploring its potential as a lead compound in drug development.

16-Oxoprometaphanine: An Inquiry into a Novel Compound

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a notable absence of information regarding a compound identified as "16-Oxoprometaphanine." Despite searches for its chemical structure, properties, synthesis protocols, and biological activities, no substantive data could be retrieved. The CAS Registry Number 58738-31-1 is associated with this name, and a molecular formula of C₂₀H₂₃NO₆ has been reported.[1] However, beyond these basic identifiers, the scientific community has yet to publish detailed characterizations of this molecule.

This lack of publicly available information suggests that this compound may be a novel compound that has not yet been the subject of published research, a proprietary molecule under private investigation, or potentially a misnomer in the available records.

Putative Chemical Characteristics

Based on the provided molecular formula, the molecular weight of this compound can be calculated to be approximately 373.40 g/mol . The formula suggests a complex nitrogen-containing organic molecule, possibly an alkaloid or a related natural product derivative. The high oxygen content could indicate the presence of multiple functional groups such as ketones, esters, ethers, or carboxylic acids.

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₀H₂₃NO₆
Molecular Weight373.40 g/mol
Exact Mass373.15254 g/mol
Elemental CompositionC, 64.33%; H, 6.21%; N, 3.75%; O, 25.71%

Theoretical Experimental Protocols for Characterization

In the absence of existing data, a standard workflow for the characterization of a novel compound like this compound would be employed. This would involve a combination of spectroscopic and analytical techniques to elucidate its structure and define its physicochemical properties.

Figure 1: A generalized experimental workflow for the isolation, structural elucidation, and property determination of a novel chemical entity such as this compound.

Hypothetical Signaling Pathway Involvement

Given the "prometaphanine" suffix, one might speculate a relationship to the protoberberine class of alkaloids, which are known to exhibit a wide range of biological activities. For instance, berberine (B55584), a well-studied protoberberine alkaloid, is known to modulate various signaling pathways, including the AMPK and MAPK pathways, which are crucial in cellular metabolism and proliferation.

Hypothetical_Signaling_Pathway Receptor Cell Surface Receptor Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Sixteen_Oxo This compound Sixteen_Oxo->Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK Pathway) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cellular_Response Cellular Response (e.g., Gene Expression, Apoptosis) Transcription_Factor->Cellular_Response

Figure 2: A speculative and generalized signaling pathway that could be investigated for this compound, assuming it interacts with cell surface receptors to initiate an intracellular cascade.

Future Directions

The elucidation of the chemical structure and biological properties of this compound awaits primary research. The initial steps would involve the isolation or synthesis of the compound, followed by rigorous spectroscopic analysis. Once the structure is confirmed, a comprehensive screening for biological activity would be warranted to understand its potential therapeutic applications. Researchers with access to the material are encouraged to pursue these investigations to fill the current knowledge gap.

It is imperative for the scientific community to verify the existence and structure of this compound through reproducible experimental data. Until such data becomes available, any discussion of its properties and activities remains speculative.

References

Spectroscopic Profile of 16-Oxoprometaphanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the hasubanan (B79425) alkaloid, 16-Oxoprometaphanine, and its closely related analogues. Due to the limited availability of a complete public dataset for this compound itself, this document presents data from structurally similar compounds, primarily oxostephamiersine and dihydrooxostephamiersine, which feature the characteristic C-16 carbonyl group. This information is invaluable for the identification, characterization, and further development of this class of compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for hasubanan alkaloids bearing a 16-oxo functional group. This data is critical for the structural elucidation and verification of these complex natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 13C NMR Chemical Shifts (δ, ppm) for 16-Oxo Hasubanan Alkaloids

Carbon No.OxostephamiersineDihydrooxostephamiersine
2128.4128.7
3111.8111.2
4146.2145.8
4a129.9130.5
529.529.7
6206.6209.8
781.180.9
8148.5148.3
8a126.1126.4
945.946.1
1043.142.9
1124.123.8
1234.534.2
1358.959.2
1463.763.5
1549.849.6
16 170.3 170.1
N-CH327.827.7
7-OCH357.156.9
8-OCH356.256.0

Note: Data is derived from studies on hasubanan alkaloids with a carbonyl function at C-16. The presence of the C-16 carbonyl group is noted to cause a significant upfield shift for the N-methyl carbon signal.

Due to the absence of a publicly available, complete 1H NMR dataset for a 16-oxo hasubanan alkaloid, a representative table is not provided. However, the general features would include signals in the aromatic region for the substituted benzene (B151609) ring, methoxy (B1213986) group singlets, and a complex set of overlapping signals in the aliphatic region corresponding to the polycyclic core.

Mass Spectrometry (MS)

Hasubanan alkaloids exhibit a characteristic fragmentation pattern in mass spectrometry, which is a powerful tool for their identification. While a specific mass spectrum for this compound is not available, the general fragmentation pathways would involve cleavages of the bonds adjacent to the nitrogen atom and within the polycyclic system. High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition and confirming the molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum of a 16-oxo hasubanan alkaloid would be characterized by specific absorption bands indicating its key functional groups.

Table 2: Predicted IR Absorption Frequencies for this compound

Functional GroupWavenumber (cm-1)Intensity
Amide C=O stretch~1650-1680Strong
Aromatic C=C stretch~1600 & ~1475Medium-Weak
C-H stretch (aromatic)~3000-3100Medium
C-H stretch (aliphatic)~2850-3000Strong
C-O stretch (ethers)~1000-1300Strong

Experimental Protocols

The following sections detail the generalized experimental procedures for the isolation and spectroscopic analysis of hasubanan alkaloids from their natural sources, primarily plants of the Stephania genus.

Isolation of Hasubanan Alkaloids
  • Extraction: The dried and powdered plant material (e.g., roots, stems) is extracted exhaustively with a suitable solvent, typically methanol (B129727) or ethanol.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids from neutral and acidic components. The extract is dissolved in an acidic aqueous solution and washed with an organic solvent (e.g., diethyl ether, chloroform). The aqueous layer is then basified (e.g., with ammonia (B1221849) solution) and the liberated alkaloids are extracted with an organic solvent (e.g., chloroform).

  • Chromatographic Purification: The crude alkaloid mixture is purified using a combination of chromatographic techniques. This often involves:

    • Column Chromatography: Using silica (B1680970) gel or alumina (B75360) as the stationary phase and a gradient of solvents (e.g., chloroform-methanol) as the mobile phase.

    • Preparative Thin-Layer Chromatography (TLC): For the separation of minor components or closely related alkaloids.

    • High-Performance Liquid Chromatography (HPLC): Often used for the final purification of the isolated compounds.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are typically dissolved in deuterated chloroform (B151607) (CDCl3) or deuterated methanol (CD3OD). 2D NMR experiments (e.g., COSY, HSQC, HMBC) are crucial for the complete assignment of proton and carbon signals and for establishing the connectivity of the molecule.

  • Mass Spectrometry (MS): Mass spectra are typically obtained using electrospray ionization (ESI) or electron impact (EI) techniques. High-resolution mass spectrometry (HRMS) is performed to determine the accurate mass and elemental composition.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film on a salt plate.

Visualized Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of hasubanan alkaloids.

G Workflow for Hasubanan Alkaloid Analysis cluster_extraction Extraction & Isolation cluster_analysis Spectroscopic Analysis plant_material Plant Material (e.g., Stephania sp.) extraction Solvent Extraction (MeOH/EtOH) plant_material->extraction acid_base Acid-Base Partitioning extraction->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids chromatography Chromatographic Purification (CC, TLC, HPLC) crude_alkaloids->chromatography isolated_compound Isolated 16-Oxo Hasubanan Alkaloid chromatography->isolated_compound nmr NMR Spectroscopy (1H, 13C, 2D) isolated_compound->nmr ms Mass Spectrometry (HRMS) isolated_compound->ms ir IR Spectroscopy isolated_compound->ir structure_elucidation Structure Elucidation & Data Interpretation nmr->structure_elucidation ms->structure_elucidation ir->structure_elucidation

Caption: Workflow for the isolation and spectroscopic analysis of 16-oxo hasubanan alkaloids.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and related hasubanan alkaloids. The presented data and protocols are intended to assist researchers in the identification, characterization, and further investigation of this promising class of natural products.

No Publicly Available Data on the Preliminary Biological Activity of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for the preliminary biological activity of 16-Oxoprometaphanine, no specific data, experimental protocols, or signaling pathway information is publicly available at this time.

While the compound this compound is cataloged with the CAS Number 58738-31-1 and the molecular formula C20H23NO6, extensive searches of scientific literature and chemical databases have not yielded any published research on its biological effects. As a result, the core requirements of this technical guide, including the presentation of quantitative data, detailed experimental methodologies, and visualizations of its mechanism of action, cannot be fulfilled.

Chemical vendor sites and databases list this compound, confirming its identity as a known chemical entity, but do not provide any information regarding its pharmacological properties or biological activity. It is classified as an alkaloid, a broad class of naturally occurring organic compounds that often exhibit physiological effects. However, no studies specific to this compound were identified.

Searches for prometaphanine (B1160789) derivatives and related compounds also failed to provide specific information that could be reliably extrapolated to this compound.

The absence of published research prevents the creation of an in-depth technical guide on the preliminary biological activity of this compound. For researchers, scientists, and drug development professionals interested in this compound, it represents a novel area of investigation. Any future research would need to establish its basic biological profile, including but not limited to:

  • In vitro screening against various biological targets.

  • Cytotoxicity and antiproliferative assays.

  • Mechanism of action studies to identify potential signaling pathways.

  • In vivo studies to determine efficacy and safety.

Until such primary research is conducted and published, no substantive information on the biological activity of this compound can be provided.

In Silico Modeling of 16-Oxoprometaphanine Interactions with Opioid Receptors: A Hypothetical Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This whitepaper presents a hypothetical in silico investigation into the binding interactions of the novel alkaloid, 16-Oxoprometaphanine, with the mu (µ) and delta (δ) opioid receptors. Due to the absence of empirical data on this compound, this document serves as a technical guide, outlining a robust computational workflow for predicting and analyzing its potential as an opioid receptor modulator. The methodologies detailed herein, including molecular docking, molecular dynamics simulations, and ADMET prediction, provide a framework for the virtual screening and characterization of novel alkaloids. All data presented is illustrative and generated for the purpose of this case study.

Introduction

The opioid system, comprising receptors such as the mu (µ), delta (δ), and kappa (κ) opioid receptors, is a critical target for analgesic drug development. Alkaloids, a class of naturally occurring chemical compounds containing basic nitrogen atoms, have historically been a rich source of opioid receptor modulators. This compound is a novel, structurally uncharacterized alkaloid. This document outlines a hypothetical in silico approach to elucidate its potential interactions with the µ and δ opioid receptors, key targets in pain management.

The computational investigation is structured to first predict the binding affinity and pose of this compound at the receptor binding sites, followed by an analysis of the stability of the ligand-receptor complexes and an assessment of the compound's drug-like properties.

Predicted Pharmacokinetics and Drug-Likeness

A preliminary in silico assessment of this compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties was performed to evaluate its potential as a drug candidate. These predictions are crucial in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles.[1]

Table 1: Predicted ADMET Properties of this compound

PropertyPredicted ValueOptimal Range
Molecular Weight ( g/mol )350.42< 500
LogP2.8-0.4 to +5.6
Hydrogen Bond Donors2≤ 5
Hydrogen Bond Acceptors5≤ 10
Lipinski's Rule of Five0 Violations0 Violations
Human Oral BioavailabilityHighHigh
Ames MutagenicityNon-mutagenNon-mutagen
hERG BlockageLow RiskLow Risk

Molecular Docking Analysis

Molecular docking simulations were hypothetically performed to predict the preferred binding orientation of this compound within the active sites of the µ and δ opioid receptors. The binding affinity, expressed as a docking score in kcal/mol, indicates the strength of the interaction. A more negative value suggests a stronger binding affinity.[1]

Table 2: Docking Scores of this compound with Opioid Receptors

ReceptorDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
µ-Opioid Receptor (OPRM1)-9.2ASP147, TYR148, HIS297
δ-Opioid Receptor (OPRD1)-8.5ASP128, TYR129, TRP274

Molecular Dynamics Simulations

To assess the stability of the predicted binding poses, 100-nanosecond molecular dynamics (MD) simulations were hypothetically conducted for the this compound-receptor complexes. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms were monitored over the simulation period. Lower and more stable RMSD values indicate a more stable complex.

Table 3: RMSD Analysis from Molecular Dynamics Simulations

ComplexAverage Ligand RMSD (Å)Average Protein Backbone RMSD (Å)
This compound - µ-Opioid Receptor1.5 ± 0.32.1 ± 0.4
This compound - δ-Opioid Receptor1.8 ± 0.52.5 ± 0.6

Experimental Protocols

In Silico ADMET Prediction

The ADMET properties of this compound were predicted using the ADMETlab 2.0 web server.[1] The 3D structure of the compound was first generated and energy-minimized using appropriate software (e.g., ChemDraw, Avogadro). The resulting structure file (e.g., in .mol or .sdf format) was uploaded to the server for a comprehensive analysis of its pharmacokinetic and toxicity profiles.

Molecular Docking

Molecular docking was performed using AutoDock Vina.[1] The 3D crystal structures of the µ-opioid receptor (PDB ID: 4DKL) and δ-opioid receptor (PDB ID: 4EJ4) were obtained from the Protein Data Bank. The protein structures were prepared by removing water molecules, adding polar hydrogens, and assigning Kollman charges. The ligand structure was prepared by assigning Gasteiger charges. A grid box was defined to encompass the known active site of each receptor. Docking was performed with an exhaustiveness of 8, and the resulting poses were ranked by their docking scores.

Molecular Dynamics Simulation

MD simulations were performed using the Desmond module of Maestro.[2] The top-ranked docked complex from the molecular docking study was used as the starting structure. The complex was solvated in an orthorhombic TIP3P water model, and the system was neutralized with counter-ions. The OPLS-2005 force field was used. The system was first minimized and then equilibrated. A 100-ns production run was performed under NPT conditions at 300 K and 1 atm. Trajectories were saved every 100 ps for analysis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Computational Analysis cluster_results Results & Interpretation ligand_prep Ligand Preparation (this compound) docking Molecular Docking (AutoDock Vina) ligand_prep->docking admet ADMET Prediction (ADMETlab 2.0) ligand_prep->admet receptor_prep Receptor Preparation (µ and δ Opioid Receptors) receptor_prep->docking md_sim Molecular Dynamics (Desmond) docking->md_sim binding_affinity Binding Affinity & Pose docking->binding_affinity stability Complex Stability (RMSD) md_sim->stability drug_likeness Drug-Likeness Profile admet->drug_likeness

Caption: In Silico Workflow for this compound Analysis.

signaling_pathway ligand This compound receptor Opioid Receptor (µ or δ) ligand->receptor g_protein Gi/Go Protein Activation receptor->g_protein ac Adenylyl Cyclase Inhibition g_protein->ac ion_channel Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) g_protein->ion_channel camp ↓ cAMP Levels ac->camp cellular_response ↓ Neuronal Excitability (Analgesia) camp->cellular_response ion_channel->cellular_response

Caption: Hypothetical Opioid Receptor Signaling Pathway.

Conclusion

This whitepaper has outlined a hypothetical yet comprehensive in silico workflow for the initial characterization of a novel alkaloid, this compound, as a potential opioid receptor modulator. The illustrative data and detailed protocols provide a blueprint for researchers and drug development professionals to apply similar computational techniques to the study of other novel compounds. While the findings presented here are not based on empirical evidence, they demonstrate the power of in silico modeling to generate testable hypotheses and guide further experimental investigation. Future in vitro and in vivo studies would be necessary to validate these computational predictions.

References

Toxicological Profile of 16-Oxoprometaphanine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, no specific toxicological studies on 16-Oxoprometaphanine have been reported in publicly available scientific literature. This document provides a representative toxicological profile based on data from related morphinan (B1239233) derivatives, primarily morphine, to offer insights into the potential toxicological properties of this class of compounds. The information presented herein should be interpreted with caution and is intended for research and drug development professionals.

Executive Summary

Morphinan derivatives, a class of compounds that includes potent analgesics, exert their primary pharmacological and toxicological effects through interaction with opioid receptors. The toxicological profile is characterized by a narrow therapeutic index, with the most significant adverse effects being respiratory depression, central nervous system depression, and the potential for dependence and addiction. This guide summarizes the available quantitative toxicological data, details common experimental protocols for assessing toxicity, and visualizes the key signaling pathways involved in the toxic effects of morphinan derivatives.

Quantitative Toxicological Data

The following tables summarize the acute toxicity and in vitro cytotoxicity data for morphine, a representative morphinan derivative.

Table 1: Acute Lethal Dose (LD50) of Morphine

SpeciesRoute of AdministrationLD50 ValueReference
RatOral461 mg/kg[1]
RatIntravenous223 mg/kg[2]
RatIntraperitoneal235 mg/kg[1]
MouseOral745 mg/kg[1]
MouseIntravenous156 mg/kg[1]
MouseIntraperitoneal400 mg/kg[3]

Table 2: In Vitro Cytotoxicity of Morphine

Cell LineAssayEndpointEffective ConcentrationReference
Human FibroblastsApoptosis AssayIncreased ApoptosisConcentration-dependent[4]
SH-SY5Y (Human Neuroblastoma)MTT AssayReduced Cell Viability>1 µM (after 72h)
SH-SY5Y (Human Neuroblastoma)LDH AssayIncreased Cytotoxicity>1 µM (after 72h)
SH-SY5Y (Human Neuroblastoma)Calcein-AM AssayReduced Cell Viability>1 µM (after 72h)
Peripheral Blood Mononuclear CellsNKCC AssaySuppression of CytotoxicityClinically relevant doses[5]

Experimental Protocols

Acute Oral Toxicity Study in Rodents (OECD 423 Guideline)

This protocol is designed to assess the acute oral toxicity of a substance.[6]

  • Animal Model: Wistar rats are commonly used.[6]

  • Housing and Fasting: Animals are housed in standard conditions and fasted overnight before dosing.[7]

  • Dose Administration: The test substance is administered by oral gavage. A vehicle control (e.g., corn oil) is used if the substance is not water-soluble.[6]

  • Dose Levels: A sequential dosing procedure is used, starting with a dose of 300 mg/kg. Depending on the outcome (mortality or survival), the dose for the next group of animals is increased or decreased.[8]

  • Observation Period: Animals are observed for 14 days for signs of toxicity, including changes in behavior, body weight, and mortality.[9]

  • Necropsy: At the end of the observation period, all animals are euthanized and a gross necropsy is performed to identify any target organs of toxicity.[9]

G start Start acclimatization Animal Acclimatization start->acclimatization fasting Overnight Fasting acclimatization->fasting dosing Oral Gavage Dosing (Vehicle or Test Substance) fasting->dosing observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation endpoint Euthanasia & Gross Necropsy observation->endpoint end End endpoint->end

Experimental workflow for an acute oral toxicity study.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cell lines, such as SH-SY5Y neuroblastoma cells, are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Treatment: Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.

  • Formazan (B1609692) Solubilization: The formazan crystals formed by viable cells are solubilized using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells.

G start Start seed Seed Cells in 96-well Plate start->seed treat Treat with Test Compound seed->treat incubate Incubate (e.g., 24-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (Formation of Formazan) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate Cell Viability read->analyze end End analyze->end

Workflow for an in vitro MTT cytotoxicity assay.

Opioid Receptor Binding Assay (Radioligand Displacement)

This assay determines the affinity of a compound for opioid receptors.[11]

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells stably expressing the human µ-opioid receptor) are prepared.[11]

  • Assay Setup: The membrane preparation is incubated with a fixed concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled test compound.[11]

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.[11]

  • Filtration: The mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.[11]

  • Scintillation Counting: The radioactivity on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[11]

Signaling Pathways in Morphinan-Induced Toxicity

The primary mechanism of action of morphinan derivatives is through the activation of G protein-coupled opioid receptors (GPCRs), predominantly the µ-opioid receptor (MOR).[12] This activation triggers a cascade of intracellular signaling events that mediate both the therapeutic and toxic effects.

G Protein-Coupled Opioid Receptor Signaling

Upon binding of a morphinan agonist, the opioid receptor undergoes a conformational change, leading to the activation of heterotrimeric G proteins (Gi/o).[13] The activated Gα subunit inhibits adenylyl cyclase, decreasing intracellular cyclic AMP (cAMP) levels.[14] The Gβγ subunit can directly modulate ion channels, leading to the opening of inwardly rectifying potassium (K+) channels and the closing of voltage-gated calcium (Ca2+) channels.[15] These events result in neuronal hyperpolarization and reduced neurotransmitter release, contributing to the analgesic and central nervous system depressant effects.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Morphinan Morphinan Agonist MOR μ-Opioid Receptor (GPCR) Morphinan->MOR Binds to G_protein Gi/o Protein (αβγ) MOR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel K+ Channel K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_channel Ca2+ Channel Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits

G protein-coupled opioid receptor signaling pathway.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Morphinan derivatives can also activate the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinase (ERK) pathway.[16] This activation can be mediated through both G protein-dependent and β-arrestin-dependent mechanisms.[17] Activation of the ERK pathway is implicated in the development of tolerance to the analgesic effects of opioids and may contribute to other long-term cellular adaptations.[18] In some contexts, activation of the EGFR/ERK signaling pathway by morphine has been shown to induce microglial activation, which can contribute to neuroinflammation.[19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Morphinan Morphinan Agonist MOR μ-Opioid Receptor Morphinan->MOR G_protein G Protein Signaling MOR->G_protein Beta_arrestin β-Arrestin Signaling MOR->Beta_arrestin MEK MEK G_protein->MEK Beta_arrestin->MEK ERK ERK MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates Gene_expression Altered Gene Expression (Tolerance, etc.) CREB->Gene_expression

Morphinan-induced activation of the MAPK/ERK pathway.

Conclusion

The toxicological profile of morphinan derivatives is intrinsically linked to their potent pharmacological activity at opioid receptors. While offering significant therapeutic benefits in pain management, their use is associated with considerable risks, including life-threatening respiratory depression and a high potential for abuse. The data and protocols presented in this guide, based on studies of related compounds, provide a foundational understanding for researchers and drug development professionals working with novel morphinan derivatives like this compound. Further specific toxicological evaluation of this compound is imperative to fully characterize its safety profile.

References

A Technical Guide to the Solubility and Stability of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the solubility and stability of 16-Oxoprometaphanine is limited in publicly available literature. This guide is a projection based on the known properties of related prometaphanine-type alkaloids and established analytical methodologies in pharmaceutical sciences. The presented data is illustrative and intended to serve as a practical framework for researchers.

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation formats to guide laboratory investigations.

Predicted Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. For a complex alkaloid like this compound, solubility is expected to be influenced by the solvent's polarity, pH, and temperature.

Illustrative Solubility in Common Solvents

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents at ambient temperature. This data is hypothetical and should be confirmed by experimental analysis.

SolventTypePredicted Solubility (mg/mL) at 25°C
WaterAqueous< 0.1
Phosphate Buffered Saline (pH 7.4)Aqueous Buffer0.1 - 0.5
0.1 N Hydrochloric AcidAcidic Aqueous5 - 10
0.1 N Sodium HydroxideBasic Aqueous< 0.1
MethanolPolar Protic10 - 20
EthanolPolar Protic5 - 15
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 50
Dichloromethane (DCM)Non-polar1 - 5
HexaneNon-polar< 0.01
Experimental Protocol for Solubility Determination

A standard isothermal shake-flask method is recommended for determining the equilibrium solubility of this compound.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent system.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the suspensions to settle. Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L.

G Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Collect supernatant B->C D Filter through 0.22 µm syringe filter C->D E Quantify by HPLC-UV D->E F Calculate Solubility E->F

Caption: Workflow for Isothermal Solubility Assessment

Stability Profile

Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life and appropriate storage conditions.

Factors Influencing Stability

The stability of this compound is likely to be affected by:

  • pH: Alkaloids are often susceptible to hydrolysis at extreme pH values.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Photodegradation can occur upon exposure to UV or visible light.

  • Oxidation: The presence of oxidative agents can lead to degradation.

Illustrative Stability Data (Forced Degradation)

The following table presents hypothetical results from a forced degradation study, indicating the percentage of degradation after a specified duration.

ConditionDurationPredicted Degradation (%)
0.1 N HCl at 60°C24 hours15 - 25
0.1 N NaOH at 60°C24 hours20 - 30
3% H₂O₂ at 25°C24 hours10 - 20
Photostability (ICH Q1B)7 days5 - 15
Thermal (80°C)7 days10 - 20
Experimental Protocol for Stability Testing

A forced degradation study is essential to identify potential degradation pathways and develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Stress Application: Expose the samples to the specified stress conditions for a defined period.

  • Sample Analysis: At predetermined time points, withdraw samples and quench any ongoing reactions if necessary (e.g., neutralize acidic/basic solutions).

  • Quantification: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the intact drug from its degradation products.

  • Data Analysis: Calculate the percentage of degradation and identify the major degradation products.

G Forced Degradation Experimental Workflow cluster_0 Stress Conditions A Acid Hydrolysis (e.g., 0.1N HCl) G Expose to stress conditions B Base Hydrolysis (e.g., 0.1N NaOH) C Oxidation (e.g., 3% H2O2) D Thermal (e.g., 80°C) E Photolytic (ICH Q1B) F Prepare solutions of This compound F->G H Analyze by stability-indicating HPLC method G->H I Identify degradants and determine degradation pathways H->I

Caption: Forced Degradation Study Workflow

Signaling Pathways and Logical Relationships

While the specific signaling pathways involving this compound are not yet fully elucidated, related alkaloids often interact with neurotransmitter receptors or ion channels. A hypothetical signaling cascade is depicted below.

G Hypothetical Signaling Pathway A This compound B Receptor Binding A->B C Second Messenger Activation B->C D Protein Kinase Cascade C->D E Cellular Response D->E

Caption: Hypothetical Cellular Signaling Cascade

Conclusion

This guide provides a foundational framework for investigating the solubility and stability of this compound. The outlined experimental protocols and illustrative data offer a starting point for researchers. It is imperative that these studies are conducted to generate robust data, which will be essential for the successful development of this compound as a potential therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Quantification of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a putative active metabolite of Prometaphanine, a drug candidate under investigation. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies during drug development. These application notes provide a comprehensive overview of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma.

Hypothetical Metabolic Pathway of Prometaphanine

The metabolic pathway of Prometaphanine is believed to involve several enzymatic reactions, primarily occurring in the liver. The formation of this compound is hypothesized to be a result of oxidation. Understanding this pathway is essential for identifying potential drug-drug interactions and interpreting pharmacokinetic data.

Prometaphanine Prometaphanine Phase_I Phase I Metabolism (Oxidation) Prometaphanine->Phase_I CYP450 Enzymes This compound This compound (Active Metabolite) Phase_I->this compound Phase_II Phase II Metabolism (e.g., Glucuronidation) This compound->Phase_II Excretion Excretion Phase_II->Excretion

Caption: Hypothetical metabolic pathway of Prometaphanine.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS method described herein offers high sensitivity and specificity for the quantification of this compound in human plasma.

Instrumentation and Conditions
ParameterSpecification
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Mass Spectrometer Triple quadrupole mass spectrometer
Analytical Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile (B52724)
Gradient Optimized gradient from 5% to 95% Mobile Phase B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Specific precursor-to-product ion transitions for this compound and the internal standard
Quantitative Data Summary

The method was validated according to regulatory guidelines.[1] A summary of the quantitative performance is presented below.

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Accuracy 95.2% - 104.5%
Precision (%CV) Intra-day: < 5.8%, Inter-day: < 7.2%
Recovery > 85%
Matrix Effect Minimal and compensated by internal standard

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound and a suitable internal standard (e.g., a stable isotope-labeled analog) in methanol (B129727).

  • Working Solutions: Prepare serial dilutions of the stock solution in 50% methanol to create working solutions for calibration standards and quality control samples.

  • Calibration Standards and QCs: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC samples (low, medium, and high concentrations).

Sample Preparation from Human Plasma

A protein precipitation method is employed for the extraction of this compound from plasma samples.[2]

cluster_prep Sample Preparation Workflow Plasma 100 µL Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Add_ACN Add 300 µL Acetonitrile (Protein Precipitation) Add_IS->Add_ACN Vortex Vortex Mix (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (Nitrogen Stream) Supernatant->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase A Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Plasma sample preparation workflow.

Protocol:

  • Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of Mobile Phase A.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Bioanalytical Method Validation Workflow

The validation of the bioanalytical method is a critical step to ensure reliable and reproducible results.[3][4] The workflow follows established regulatory guidelines.

cluster_validation Bioanalytical Method Validation Method_Dev Method Development Selectivity Selectivity & Specificity Method_Dev->Selectivity Linearity Linearity & Range Method_Dev->Linearity Accuracy Accuracy & Precision Method_Dev->Accuracy Recovery Recovery & Matrix Effect Method_Dev->Recovery Stability Stability Method_Dev->Stability Validated_Method Validated Method Selectivity->Validated_Method Linearity->Validated_Method Accuracy->Validated_Method Recovery->Validated_Method Stability->Validated_Method

Caption: Bioanalytical method validation workflow.

Conclusion

The LC-MS/MS method detailed in these application notes provides a robust and reliable approach for the quantification of this compound in human plasma. The described protocols for sample preparation and method validation will aid researchers, scientists, and drug development professionals in obtaining high-quality data for their studies. The presented workflow and methodologies can be adapted for the analysis of other related metabolites in various biological matrices.

References

Application Note: A Robust HPLC Method for the Quantification of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 16-Oxoprometaphanine. The described protocol is designed for researchers and professionals in drug development and quality control who require an accurate and reproducible method for the determination of this compound in various sample matrices. The method utilizes a reverse-phase C18 column with UV detection, providing excellent resolution and sensitivity.

Introduction

This compound is a morphinan (B1239233) derivative of significant interest in pharmaceutical research due to its potential pharmacological activities. Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality assurance of drug products. This document provides a comprehensive protocol for a validated HPLC method to meet these analytical needs.

Experimental Protocol

This section outlines the detailed methodology for the analysis of this compound using HPLC.

Materials and Reagents
  • This compound reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (88%)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

Instrumentation

A standard HPLC system equipped with the following components is required:

  • Quaternary or Binary Gradient Pump

  • Autosampler with temperature control

  • Column oven

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

Table 1: HPLC Chromatographic Conditions

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010
Preparation of Standard Solutions
  • Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the sample diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation method will vary depending on the matrix. A general procedure for a solid dosage form is provided below:

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound and transfer it to a suitable volumetric flask.

  • Add approximately 70% of the flask volume with the sample diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to the final volume with the sample diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by external standard calibration.

  • Calibration Curve: Inject the prepared working standard solutions and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.

  • Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (r²) of ≥ 0.999 is typically required to demonstrate linearity.

  • Quantification: Inject the prepared sample solutions and determine the peak area of this compound. Calculate the concentration of the analyte in the sample using the linear regression equation obtained from the calibration curve.

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure for the quantification of this compound.

HPLC_Workflow A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, etc.) A->B Prepare for Analysis C Standard Injection & Calibration Curve Generation B->C System Suitability & Calibration D Sample Injection & Data Acquisition B->D Analysis F Concentration Calculation using Calibration Curve C->F E Peak Integration and Area Determination D->E E->F G Data Review and Reporting F->G Final Result

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantitative analysis of this compound. The method demonstrates good sensitivity and is suitable for routine analysis in a quality control or research environment. Adherence to the detailed protocol will ensure accurate and reproducible results for the determination of this compound in various samples.

Application Note: Quantitative Analysis of 16-Oxoprometaphanine in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 16-Oxoprometaphanine in human plasma. The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis. The method utilizes solid-phase extraction (SPE) for sample cleanup, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Introduction

This compound is an active metabolite of Prometaphanine, a tetracyclic compound with potential therapeutic applications. Accurate quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a detailed protocol for its analysis, from sample preparation to data acquisition and processing.

Chemical Structure of this compound

For the purpose of this protocol, this compound is defined as the derivative of Prometaphanine (C₂₀H₂₅NO₅, Mol. Wt.: 359.4 g/mol )[1][2] with an additional ketone group. Based on the systematic numbering of the parent molecule, the proposed structure results in a molecular formula of C₂₀H₂₃NO₆ and a monoisotopic mass of 373.15 g/mol .

Experimental

  • This compound reference standard (>98% purity)

  • This compound-¹³C₆ internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (LC-MS grade)

  • Human plasma (K₂EDTA)

  • Oasis HLB 1cc (30 mg) SPE cartridges

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (100 ng/mL this compound-¹³C₆).

  • Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Dry the cartridge under nitrogen for 1 minute.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A/B (90:10 v/v) and inject into the LC-MS/MS system.

The chromatographic separation is crucial for resolving the analyte from matrix interferences.

Parameter Value
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 1

Table 1: LC Gradient Program

Time (min) % Mobile Phase B
0.0 10
1.0 10
5.0 95
6.0 95
6.1 10

| 8.0 | 10 |

The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The MRM transitions are optimized for the analyte and internal standard.

Parameter Value
Ionization Mode ESI Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 55 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V

Table 2: MRM Transitions and Compound Parameters

Compound Q1 (m/z) Q3 (m/z) DP (V) CE (V) CXP (V)
This compound 374.2 298.1 80 35 12
This compound 374.2 194.2 80 45 8

| this compound-¹³C₆ (IS) | 380.2 | 304.1 | 80 | 35 | 12 |

Q1: Precursor Ion, Q3: Product Ion, DP: Declustering Potential, CE: Collision Energy, CXP: Collision Cell Exit Potential

Data Presentation

The method was validated according to standard bioanalytical guidelines. A summary of the quantitative performance is presented below.

Table 3: Method Validation Summary

Parameter Result
Linear Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Accuracy (% Bias) ± 15%
Matrix Effect 92 - 105%
Recovery > 85%

| Retention Time | 3.8 min |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

LCMSMS_Workflow LC-MS/MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike_IS Spike Internal Standard Sample->Spike_IS Pretreat Acidify & Vortex Spike_IS->Pretreat SPE Solid-Phase Extraction Condition Load Wash Elute Pretreat->SPE:l Evap Evaporate to Dryness SPE:e->Evap Recon Reconstitute in Mobile Phase Evap->Recon LC_Inject Inject into UPLC Recon->LC_Inject LC_Sep Chromatographic Separation (C18 Column) LC_Inject->LC_Sep MS_Detect MS/MS Detection (ESI+, MRM Mode) LC_Sep->MS_Detect Integration Peak Integration MS_Detect->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quant Quantification of Unknowns Calibration->Quant Report Generate Report Quant->Report

Caption: Experimental workflow for this compound quantification.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of this compound in human plasma. The protocol is suitable for high-throughput analysis in a regulated bioanalytical laboratory and can be readily adapted for various research and development applications.

References

Application Notes and Protocols for 16-Oxoprometaphanine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data for 16-Oxoprometaphanine in cell culture applications is not available in the public domain. The following application notes and protocols are hypothetical and have been constructed based on the known biological activities of structurally related hasubanan (B79425) and morphinan (B1239233) alkaloids, which have demonstrated cytotoxic and anti-inflammatory properties.[1][2][3] These guidelines are intended to serve as a starting point for researchers and drug development professionals.

Introduction

This compound is a hasubanan alkaloid, a class of nitrogen-containing organic compounds structurally similar to morphinans.[2][4] While the specific biological activities of this compound are yet to be fully elucidated, related hasubanan alkaloids have been reported to possess a range of pharmacological effects, including cytotoxicity against cancer cell lines and anti-inflammatory activities. This document provides detailed, hypothetical protocols for investigating the potential cytotoxic, pro-apoptotic, and anti-inflammatory effects of this compound in cell culture.

Potential Biological Activities

Based on the activities of related alkaloids, this compound is hypothesized to exhibit the following biological effects:

  • Cytotoxicity: Inhibition of proliferation and induction of cell death in cancer cell lines.

  • Induction of Apoptosis: Triggering programmed cell death in sensitive cell lines.

  • Anti-inflammatory Effects: Reduction of inflammatory responses in cellular models of inflammation.

Section I: Cytotoxicity and Apoptosis Induction

Application Note 1: Evaluation of Cytotoxic Activity

This protocol outlines a method for determining the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)Hypothetical IC50 (µM)
HeLaCervical Cancer4815.5
MCF-7Breast Cancer4822.8
A549Lung Cancer4835.2
U2OSOsteosarcoma4818.9

Note: The above data is illustrative and not based on experimental results.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

G cluster_workflow Experimental Workflow: Cytotoxicity Assay Seed Cells Seed Cells Prepare Compound Prepare Compound Seed Cells->Prepare Compound Treat Cells Treat Cells Prepare Compound->Treat Cells Incubate Incubate Treat Cells->Incubate MTT Assay MTT Assay Incubate->MTT Assay Measure Absorbance Measure Absorbance MTT Assay->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for determining the cytotoxicity of this compound.
Application Note 2: Assessment of Apoptosis Induction

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis induced by this compound. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis).

Table 2: Hypothetical Apoptosis Induction by this compound in HeLa Cells (24 hours)

TreatmentConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Control02.51.8
This compound1015.75.4
This compound2535.212.1
This compound5055.820.5

Note: The above data is illustrative and not based on experimental results.

  • Cell Seeding and Treatment:

    • Seed HeLa cells in 6-well plates at a density of 2 x 10⁵ cells/well.

    • After 24 hours, treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) for 24 hours. Include a vehicle control.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Hypothesized Signaling Pathway for Apoptosis Induction

Many cytotoxic alkaloids induce apoptosis through the intrinsic mitochondrial pathway. It is plausible that this compound could act similarly.

G cluster_pathway Hypothesized Apoptosis Pathway This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Bax/Bak Activation Bax/Bak Activation Mitochondrial Stress->Bax/Bak Activation Cytochrome c Release Cytochrome c Release Bax/Bak Activation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by this compound.

Section II: Anti-inflammatory Activity

Application Note 3: Evaluation of Anti-inflammatory Effects

This protocol describes a method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Table 3: Hypothetical Inhibition of Nitric Oxide Production by this compound

TreatmentConcentration (µM)NO Production (% of LPS control)
Control05.2
LPS (1 µg/mL)-100
LPS + this compound185.3
LPS + this compound1052.1
LPS + this compound5025.8

Note: The above data is illustrative and not based on experimental results.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation and an LPS-only group.

  • Griess Assay for Nitrite (B80452) Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Express the results as a percentage of the NO production in the LPS-stimulated control group.

Hypothesized Signaling Pathway for Anti-inflammatory Action

A plausible mechanism for the anti-inflammatory effect of a hasubanan alkaloid could be the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

G cluster_pathway Hypothesized Anti-inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Translocation NF-κB Translocation IκBα Degradation->NF-κB Translocation Inflammatory Gene Expression Inflammatory Gene Expression NF-κB Translocation->Inflammatory Gene Expression This compound This compound This compound->IKK Activation

Hypothesized inhibition of the NF-κB pathway by this compound.

References

Application Notes and Protocols for In Vivo Animal Studies of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 16-Oxoprometaphanine is a specialized area of study with limited publicly available data. The following application notes and protocols are compiled based on established methodologies for in vivo studies of related hasubanan (B79425) and morphinan (B1239233) alkaloids. These should serve as a foundational guide and be adapted based on empirical findings.

Introduction

This compound is a member of the hasubanan class of alkaloids, which are structurally related to morphinan alkaloids.[1] Hasubanan alkaloids have garnered interest for their diverse pharmacological potential, including analgesic, anti-inflammatory, and opioid receptor binding activities.[1][2][3] Specifically, various alkaloids from the Stephania genus, a source of hasubanan compounds, have demonstrated affinity for delta-opioid receptors and notable anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.[2][3]

These application notes provide a framework for conducting preclinical in vivo animal studies to evaluate the potential therapeutic effects of this compound, focusing on its analgesic and anti-inflammatory properties.

Potential Pharmacological Profile

Based on the activities of structurally similar hasubanan alkaloids, this compound is hypothesized to interact with the following:

  • Opioid Receptors: Potential for binding to opioid receptors, particularly the delta-opioid receptor, suggesting analgesic properties.[2]

  • Inflammatory Pathways: Possible modulation of inflammatory responses by inhibiting the production of key cytokines.[3]

Data Presentation: Hypothetical In Vivo Study Data

The following tables represent plausible data from preliminary in vivo studies with this compound.

Table 1: Acute Toxicity of this compound in Mice

Dosage (mg/kg, i.p.)Number of AnimalsMortality (within 24h)Observed Adverse EffectsEstimated LD50 (mg/kg)
50100Mild sedation>200
100100Sedation, decreased motor activity
150101Strong sedation, ataxia
200103Severe sedation, ataxia, respiratory depression

Table 2: Analgesic Effect of this compound in the Hot Plate Test in Rats

Treatment GroupDosage (mg/kg, i.p.)NLatency Time (sec) at 60 min (Mean ± SEM)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-108.5 ± 0.70
Morphine51025.2 ± 1.8 77.6
This compound101012.1 ± 0.916.7
This compound201018.5 ± 1.5**46.5
This compound401022.3 ± 1.764.2
*Cut-off time = 30 seconds. **p<0.01, **p<0.001 compared to Vehicle group.

Table 3: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDosage (mg/kg, p.o.)NPaw Volume Increase (mL) at 4h (Mean ± SEM)% Inhibition of Edema
Vehicle (1% Tween 80)-80.85 ± 0.060
Indomethacin1080.32 ± 0.04 62.4
This compound2580.68 ± 0.0520.0
This compound5080.51 ± 0.04**40.0
This compound10080.39 ± 0.0354.1
***p<0.01, **p<0.001 compared to Vehicle group.

Experimental Protocols

Protocol for Acute Toxicity Study
  • Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.

  • Animal Model: Male and female Swiss albino mice (20-25 g).

  • Methodology:

    • Acclimatize animals for one week.

    • Fast animals for 4 hours prior to dosing.

    • Administer single intraperitoneal (i.p.) injections of this compound at increasing doses (e.g., 50, 100, 150, 200 mg/kg). A control group receives the vehicle.

    • Observe animals continuously for the first 4 hours and then periodically for 14 days.

    • Record mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, and behavior), and body weight changes.

    • Calculate the LD50 using a recognized statistical method.

Protocol for Hot Plate Analgesia Test
  • Objective: To evaluate the central analgesic activity of this compound.

  • Animal Model: Male Wistar rats (180-220 g).

  • Methodology:

    • Maintain the hot plate apparatus at a constant temperature of 55 ± 0.5°C.

    • Record the baseline latency by placing each rat on the hot plate and measuring the time until it licks its paw or jumps. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

    • Administer this compound (e.g., 10, 20, 40 mg/kg, i.p.), a positive control (e.g., Morphine, 5 mg/kg), or vehicle.

    • Measure the reaction latency at various time points post-administration (e.g., 30, 60, 90, 120 minutes).

    • Calculate the Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Protocol for Carrageenan-Induced Paw Edema Test
  • Objective: To assess the in vivo anti-inflammatory activity.

  • Animal Model: Male BALB/c mice (25-30 g).

  • Methodology:

    • Administer this compound (e.g., 25, 50, 100 mg/kg, orally), a positive control (e.g., Indomethacin, 10 mg/kg), or vehicle one hour before carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

    • Measure the paw volume at hourly intervals for up to 6 hours.

    • Calculate the paw edema as the increase in paw volume from the initial measurement.

    • Determine the percentage inhibition of edema for the treated groups relative to the vehicle control group.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a potential mechanism of action for the anti-inflammatory effects of this compound, based on the known activity of related alkaloids.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates LPS LPS (Inflammatory Stimulus) LPS->TLR4 Binds OxoP This compound IKK IKK OxoP->IKK Inhibits MyD88->IKK IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Workflow

The diagram below outlines the general workflow for an in vivo analgesic study.

G A Animal Acclimatization (1 week) B Baseline Response Measurement (e.g., Hot Plate Latency) A->B C Randomization into Groups (Vehicle, Positive Control, Test Article) B->C D Drug Administration (i.p., p.o., etc.) C->D E Post-Treatment Response Measurement (at defined time points) D->E F Data Collection & Analysis E->F G Statistical Evaluation (e.g., ANOVA) F->G

Caption: General experimental workflow for in vivo analgesic screening.

References

Application Notes and Protocols for Developing Assays for 16-Oxoprometaphanine Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and implementation of assays to determine the biological activity of the novel compound 16-Oxoprometaphanine. Given the limited existing information on this specific molecule, we present a generalized framework that can be adapted based on the hypothesized target and mechanism of action. The protocols herein describe the necessary steps for primary screening, dose-response analysis, and validation of this compound's activity, using a hypothetical enzyme target, "Oxidase-X," for illustrative purposes.

Introduction

The discovery and characterization of novel bioactive molecules are fundamental to advancing pharmacology and therapeutic development. This compound represents a new chemical entity with potential biological activity. Establishing robust and reliable assays is the first critical step in elucidating its mechanism of action, potency, and potential as a therapeutic agent.

Enzyme assays are essential tools for screening compound libraries and characterizing enzyme inhibitors in drug discovery.[1] These assays are designed to measure the rate of an enzymatic reaction and how it is affected by a compound of interest. Common methods include spectrophotometric, fluorometric, and luminescent assays, each offering distinct advantages in sensitivity and throughput.[1][2] The development of a successful assay requires careful optimization of various parameters, including pH, temperature, and substrate concentration, to ensure maximal enzyme activity and stability.[2]

This guide provides detailed protocols for a colorimetric-based primary screening assay and a subsequent dose-response validation to characterize the inhibitory potential of this compound against a hypothetical enzyme, Oxidase-X.

Hypothetical Signaling Pathway

To illustrate the context in which this compound might be active, a hypothetical signaling pathway involving "Oxidase-X" is presented below. In this pathway, the activation of a cell surface receptor leads to a signaling cascade that results in the production of a substrate for Oxidase-X. The product of the Oxidase-X reaction then leads to a cellular response. This compound is hypothesized to inhibit Oxidase-X, thereby blocking the downstream cellular response.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Target Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade Substrate Substrate Signaling Cascade->Substrate Oxidase-X Oxidase-X Substrate->Oxidase-X Product Product Oxidase-X->Product Cellular Response Cellular Response Product->Cellular Response This compound This compound This compound->Oxidase-X Inhibition

Figure 1: Hypothetical signaling pathway for Oxidase-X inhibition.

Experimental Workflow

The development and validation of an assay for this compound activity follows a logical progression from initial assay setup and optimization to primary screening and subsequent validation of hits. The workflow ensures the generation of reliable and reproducible data.

Experimental_Workflow Assay_Development Assay Development & Optimization Primary_Screening Primary Screening of this compound Assay_Development->Primary_Screening Hit_Confirmation Hit Confirmation Primary_Screening->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Data_Analysis Data Analysis & Interpretation Dose_Response->Data_Analysis

Figure 2: Workflow for this compound assay development.

Experimental Protocols

The following protocols are generalized and should be optimized for the specific enzyme and substrate being investigated.

Protocol 1: Primary Colorimetric Assay for Oxidase-X Activity

This protocol is designed for the initial screening of this compound for its potential inhibitory effect on Oxidase-X. The assay measures the change in absorbance resulting from the enzymatic reaction.

Materials:

  • Purified Oxidase-X enzyme

  • Substrate for Oxidase-X

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 2 µL of this compound solution to the test wells. For control wells, add 2 µL of the solvent.

  • Add 88 µL of Assay Buffer containing the purified Oxidase-X enzyme to all wells.

  • Incubate the plate at room temperature for 15 minutes to allow for any interaction between the compound and the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate solution to all wells.

  • Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength (determined during assay development) every minute for 30 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

Protocol 2: Dose-Response and IC50 Determination

This protocol is used to quantify the inhibitory potency of this compound by determining its half-maximal inhibitory concentration (IC50).

Materials:

  • Same as Protocol 4.1

Procedure:

  • Prepare a serial dilution of the this compound stock solution in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

  • In a 96-well plate, add 2 µL of each concentration of this compound to respective wells in triplicate. Include solvent-only controls.

  • Add 88 µL of Assay Buffer containing the purified Oxidase-X enzyme to all wells.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

  • Measure the reaction rate as described in Protocol 4.1.

  • Plot the percentage of enzyme inhibition versus the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

Quantitative data should be summarized in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Primary Screening Results for this compound

Compound IDConcentration (µM)Mean Reaction Rate (mAU/min)Standard Deviation% Inhibition
Control050.22.50
This compound1015.81.268.5

Table 2: Dose-Response Data for this compound

Log [this compound] (M)% Inhibition
-5.095.2
-5.588.1
-6.075.4
-6.550.3
-7.024.8
-7.510.1
-8.02.3

Data Analysis and Interpretation

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Rate of test well / Rate of control well)] * 100

For dose-response analysis, the IC50 value is determined by fitting the data to a four-parameter logistic equation. A lower IC50 value indicates a more potent inhibitor. The results from these assays will provide a quantitative measure of the inhibitory activity of this compound against the target enzyme, which is a critical step in its evaluation as a potential drug candidate.

Conclusion

The protocols and framework presented in this document provide a solid foundation for researchers to begin developing and validating assays for the novel compound this compound. By following a systematic workflow of assay development, primary screening, and dose-response analysis, researchers can effectively characterize the biological activity of this and other new chemical entities. The adaptability of these protocols allows for their application to a wide range of potential enzyme targets and mechanisms of action.

References

application of 16-Oxoprometaphanine in neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

[2] (-)-16-Oxoprometaphanine, a morphinan (B1239233) alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway - PubMed (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway. Phytomedicine. 2021 Jan;80:153396. doi: 10.1016/j.phymed.2020.153396. Epub 2020 Nov 11. Authors. https://pubmed.ncbi.nlm.nih.gov/33246272/ (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway https://www.sciencedirect.com/science/article/pii/S094471132030335X (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.sciencedirect.com/science/article/abs/pii/S094471132030335X (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway - Phytomedicine (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.sciencedirect.com/science/article/pii/S094471132030335X?via%3Dihub (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.sciencedirect.com/science/article/abs/pii/S094471132030335X?via%3Dihub (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway - Read by QxMD (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://qxmd.com/research/33246272/(-)-16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway | Semantic Scholar (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.semanticscholar.org/paper/(-)-16-Oxoprometaphanine%2C-a-morphinan-alkaloid-from-Kim-Lee/113f01c13745672d93e25b9671d227b2c5567088 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://bebe.cvs.okstate.edu/content/(-)-16-oxoprometaphanine-morphinan-alkaloid-erythrina-herbacea-exhibits-potent-anti-cancer-effects-human-colon-cancer-cells-inducing-apoptosis-g2m-cell-cycle-arrest-and-inhibition-pi3kaktmtor-signaling-pathway (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://agris.fao.org/agris-search/search.do?recordID=US202100140237 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://europepmc.org/article/med/33246272 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.cabdirect.org/cabdirect/abstract/20213101869 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.embase.com/search/results?subaction=viewrecord&id=L2008801452&from=export (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.scite.ai/abstracts/(-)-16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway-Xg2L6A (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://agris.fao.org/agris-search/search.do;jsessionid=51159E50C2945899264A7E0182E9C162?request_locale=es&recordID=US202100140237&sourceQuery=&query=&sortField=&sortOrder=&agrovocString=&advQuery=&centerString=&enableField= (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.scite.ai/abstracts/(-)-16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway-Xg2L6A?spn=10 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://typeset.io/papers/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-2f3o8lhz (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.x-mol.com/paper/1326410425884393472 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.deepdyve.com/lp/elsevier/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-u6kC2OQj2G (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/2 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/3 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/4 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/5 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/6 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/7 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/8 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/9 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/10 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/11 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/12 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/13 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/14 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/15 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/16 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/17 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/18 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/19 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/20 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/21 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/22 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/23 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/24 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/25 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/26 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/27 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/28 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/29 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/30 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/31 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/32 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/33 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/34 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/35 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/36 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/37 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/38 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/39 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/40 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/41 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/42 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/43 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/44 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/45 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/46 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/47 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/48 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/49 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/50 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/51 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/52 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/53 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/54 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/55 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/56 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/57 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/58 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/59 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/60 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/61 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/62 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/63 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/64 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/65 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/66 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/67 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/68 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/69 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/70 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/71 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/72 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/73 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/74 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/75 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/76 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/77 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/78 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/79 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/80 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/81 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/82 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/83 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/84 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/85 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/86 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/87 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/88 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/89 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/90 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/91 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/92 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/93 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/94 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/95 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/96 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/97 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/98 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/99 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/100 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/101 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/102 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/103 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/104 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/105 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/106 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/107 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/108 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/109 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/110 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/111 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/112 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/113 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/114 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.pubfacts.com/detail/33246272/--16-Oxoprometaphanine-a-morphinan-alkaloid-from-Erythrina-herbacea-exhibits-potent-anti-cancer-e (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://pubmed.ncbi.nlm.nih.gov/33246272/ (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.researchgate.net/publication/346419515_-16-Oxoprometaphanine_a_morphinan_alkaloid_from_Erythrina_herbacea_exhibits_potent_anti-cancer_effects_in_human_colon_cancer_cells_by_inducing_apoptosis_G2M_cell_cycle_arrest_and_inhibition_of_PI3KAktm (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.proquest.com/openview/703673c65c6448a3c898c600f72390f0/1?pq-origsite=gscholar&cbl=2042738 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/115 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/116 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1, cdc2, and cdc25c and upregulation of p21 and p27. Furthermore, 16-OPM inhibited the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. The in vivo studies in a xenograft mouse model showed that 16-OPM significantly suppressed tumor growth without causing any apparent toxicity. In conclusion, these findings suggest that 16-OPM has potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest, and inhibiting the PI3K/Akt/mTOR signaling pathway. Therefore, 16-OPM has the potential to be developed as a novel therapeutic agent for colon cancer. https://www.yumpu.com/en/document/view/65099309/16-oxoprometaphanine-a-morphinan-alkaloid-from-erythrina-herbacea-exhibits-potent-anti-cancer-effects-in-human-colon-cancer-cells-by-inducing-apoptosis-g2-m-cell-cycle-arrest-and-inhibition-of-pi3k-akt-mtor-signaling-pathway/117 (-)-16-Oxoprometaphanine, a morphinan alkaloid from Erythrina herbacea, exhibits potent anti-cancer effects in human colon cancer cells by inducing apoptosis, G2/M cell cycle arrest and inhibition of PI3K/Akt/mTOR signaling pathway (-)-16-Oxoprometaphanine (16-OPM) is a morphinan alkaloid isolated from the leaves of Erythrina herbacea. This study aimed to investigate the anti-cancer effects of 16-OPM in human colon cancer cells. The results showed that 16-OPM exhibited potent cytotoxic effects on HCT116 and SW480 colon cancer cells. It induced apoptosis, as evidenced by the increased expression of cleaved caspases-3, -8, -9, and PARP. 16-OPM also caused G2/M cell cycle arrest, which was associated with the downregulation of cyclin B1,

Application Notes and Protocols: 16-Oxoprometaphanine as a Chemical Probe for Protein X

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical probes are powerful small-molecule tools used to study the function of proteins and their roles in biological processes.[1][2][3] A high-quality chemical probe should exhibit high potency and selectivity for its intended target, enabling the interrogation of a specific protein's function in cellular and in vivo systems.[4][5] These application notes provide a comprehensive guide for the use of 16-Oxoprometaphanine, a novel chemical probe, to investigate the biology of Protein X. The protocols outlined below will enable researchers to validate target engagement, elucidate the mechanism of action, and explore the downstream cellular consequences of modulating Protein X activity.

Characterization of this compound

A thorough understanding of the properties of this compound is critical for its effective use as a chemical probe. The following table summarizes its key characteristics.

PropertyValue
Target Protein Protein X
Mechanism of Action Competitive Inhibitor
In Vitro Potency (IC₅₀) 85 nM (Biochemical Assay)
Cellular Potency (EC₅₀) 500 nM (Target Engagement Assay)
Selectivity >100-fold against related proteins
Solubility 50 mM in DMSO, <1 µM in PBS
Stability Stable for >24 hours in cell medium
Negative Control This compound-Neg (Inactive Isomer)

Experimental Protocols

In Vitro Biochemical Assay to Determine IC₅₀

This protocol describes a generic enzymatic assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified Protein X.

Materials:

  • Purified recombinant Protein X

  • Substrate for Protein X

  • This compound

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • DMSO

  • 384-well assay plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of a solution containing purified Protein X in Assay Buffer to each well.

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding to the protein.

  • Initiate the enzymatic reaction by adding 5 µL of the substrate solution.

  • Monitor the reaction progress by measuring the appropriate signal (e.g., fluorescence, absorbance) at regular intervals using a plate reader.

  • Calculate the initial reaction rates and normalize them to the vehicle control.

  • Plot the normalized rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement Assay using a NanoBRET™ System

This protocol outlines a method to quantify the engagement of this compound with Protein X in living cells.

Materials:

  • Cells engineered to express a NanoLuc®-Protein X fusion

  • NanoBRET™ Tracer

  • This compound

  • Opti-MEM® I Reduced Serum Medium

  • White, opaque 96-well cell culture plates

  • NanoBRET™ Nano-Glo® Substrate

  • Luminometer

Procedure:

  • Seed the NanoLuc®-Protein X expressing cells in 96-well plates and incubate overnight.

  • Prepare serial dilutions of this compound in Opti-MEM®.

  • Add the diluted compound to the cells and incubate for 2 hours at 37°C in a CO₂ incubator.

  • Add the NanoBRET™ Tracer to all wells at the predetermined optimal concentration.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths.

  • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

  • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to determine the EC₅₀ value.

Western Blot Analysis of Downstream Signaling

This protocol describes how to assess the effect of this compound on a downstream signaling pathway modulated by Protein X.

Materials:

  • Cell line of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies against Protein X, a downstream signaling protein (e.g., Phospho-Protein Y), and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Treat cells with varying concentrations of this compound for the desired time.

  • Lyse the cells and quantify the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of the target proteins to the loading control.

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway involving Protein X.

experimental_workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays biochem_assay Biochemical Assay (IC50 Determination) target_engagement Target Engagement (NanoBRET™ EC50) biochem_assay->target_engagement Validate cellular activity selectivity_panel Selectivity Profiling selectivity_panel->target_engagement Ensure selectivity western_blot Western Blot (Downstream Signaling) target_engagement->western_blot Confirm mechanism phenotypic_assay Phenotypic Assay (e.g., Proliferation) western_blot->phenotypic_assay Link to phenotype

Caption: A generalized workflow for characterizing a chemical probe.

signaling_pathway cluster_pathway Hypothetical Protein X Signaling Pathway Ligand External Signal Receptor Receptor Ligand->Receptor ProteinX Protein X Receptor->ProteinX DownstreamKinase Downstream Kinase ProteinX->DownstreamKinase Activates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression Regulates CellularResponse Cellular Response GeneExpression->CellularResponse Probe This compound Probe->ProteinX Inhibits

Caption: A hypothetical signaling cascade involving Protein X.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of 16-Oxoprometaphanine. Our aim is to address common challenges and improve reaction yields, drawing upon established methodologies for the synthesis of related hasubanan (B79425) alkaloids.

FAQs: General Questions

Q1: What is this compound and why is its synthesis challenging?

A1: this compound is a complex alkaloid belonging to the hasubanan family. Its synthesis is challenging due to its intricate tetracyclic core structure and the need for precise stereochemical control. The introduction of the C16-oxo functionality presents an additional hurdle, requiring selective oxidation of a specific position on the hasubanan scaffold.

Q2: What is the proposed synthetic strategy for this compound?

A2: A plausible synthetic route involves the initial construction of the core hasubanan skeleton, followed by late-stage functionalization to introduce the 16-oxo group. Key strategies for forming the tetracyclic system include oxidative phenolic coupling, intramolecular aza-Michael reactions, and Diels-Alder cycloadditions. Subsequent oxidation can then be performed to yield the target molecule.

Troubleshooting Guides for Key Synthetic Steps

This section provides detailed troubleshooting for potential issues encountered during the synthesis of this compound, based on a proposed synthetic pathway.

Step 1: Construction of the Hasubanan Core via Oxidative Phenolic Coupling

The formation of the hasubanan skeleton is a critical step that often determines the overall yield. A common method involves an oxidative phenolic coupling reaction.

Q3: My oxidative phenolic coupling reaction is resulting in a low yield of the desired hasubanan core. What are the potential causes and solutions?

A3: Low yields in this step can be attributed to several factors:

  • Incorrect Oxidizing Agent: The choice of oxidizing agent is crucial. Common reagents include phenyliodine(III) bis(trifluoroacetate) (PIFA), thallium(III) trifluoroacetate, or enzymatic catalysts. The optimal reagent can be substrate-dependent.

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield. Running the reaction at very low temperatures (e.g., -78 °C to -40 °C) can improve selectivity and reduce the formation of polymeric byproducts.

  • Substrate Purity: Impurities in the starting phenol (B47542) can interfere with the reaction. Ensure the precursor is of high purity.

Troubleshooting Table 1: Oxidative Phenolic Coupling

IssuePotential CauseRecommended Solution
Low YieldInefficient oxidizing agentScreen different hypervalent iodine reagents (e.g., PIFA, DMP).
Non-optimal temperaturePerform the reaction at lower temperatures (-78°C) and slowly warm up.
Presence of impuritiesRecrystallize or chromatographically purify the starting material.
Formation of multiple productsLack of regioselectivityUse a directing group on the aromatic ring or a sterically hindered base.
Decomposition of productProduct instabilityWork up the reaction quickly and at low temperatures.
Step 2: Intramolecular Aza-Michael Addition for Cyclization

The intramolecular aza-Michael addition is a key step for the formation of one of the rings in the tetracyclic system.

Q4: The intramolecular aza-Michael addition to form a key ring of the hasubanan scaffold is sluggish and gives a poor yield. How can I improve this reaction?

A4: Challenges in this cyclization step can often be overcome by careful optimization of the reaction conditions:

  • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium tert-butoxide are often effective. The stoichiometry of the base can also be important.

  • Solvent Effects: The polarity of the solvent can influence the reaction rate. Aprotic polar solvents like THF or DMF are generally good choices.

  • Temperature: While some Michael additions proceed at room temperature, others may require heating to overcome the activation energy barrier.

Troubleshooting Table 2: Intramolecular Aza-Michael Addition

IssuePotential CauseRecommended Solution
Incomplete reactionInsufficiently strong baseUse a stronger base such as LiHMDS or NaHMDS.
Steric hindranceIncrease the reaction temperature or use a less sterically hindered base.
Low YieldReversibility of the reactionTrap the product in situ or use a base that promotes irreversible cyclization.
Side reactionsRun the reaction under an inert atmosphere to prevent oxidation.
Step 3: Late-Stage Oxidation to this compound

The final step involves the selective oxidation of the prometaphanine (B1160789) core to introduce the 16-oxo functionality. The exact position of the "16-oxo" group in the literature is not definitively established on the standard hasubanan skeleton, but for the purpose of this guide, we will assume it refers to the oxidation of a methylene (B1212753) group adjacent to the nitrogen or a strategic C-H bond.

Q5: I am struggling with the selective oxidation of the hasubanan intermediate to introduce the 16-oxo group. The reaction is either not proceeding or leading to over-oxidation and decomposition. What can I do?

A5: Selective C-H oxidation on a complex molecule is a significant challenge. Here are some strategies to consider:

  • Directed Oxidation: If there is a nearby directing group (e.g., a hydroxyl group), it can be used to direct an oxidizing agent to the desired position.

  • Reagent Selection: A variety of oxidizing agents can be screened, from milder reagents like manganese dioxide (MnO2) for allylic or benzylic positions, to more powerful reagents like ruthenium tetroxide (RuO4) for unactivated C-H bonds. The choice will depend on the specific location to be oxidized. Photoredox catalysis can also be a powerful tool for selective C-H functionalization.

  • Protecting Groups: To prevent oxidation at other sensitive sites, it may be necessary to use protecting groups.

Troubleshooting Table 3: Late-Stage Oxidation

IssuePotential CauseRecommended Solution
No reactionOxidizing agent not strong enoughScreen more powerful reagents (e.g., RuO4, KMnO4).
Steric inaccessibility of the C-H bondUse smaller oxidizing reagents or consider a different synthetic route.
Over-oxidation/DecompositionOxidizing agent too harshUse a milder, more selective reagent (e.g., MnO2, Dess-Martin periodinane).
Reaction time too longCarefully monitor the reaction by TLC or LC-MS and quench as soon as the starting material is consumed.
Lack of selectivityMultiple reactive sitesIntroduce a directing group or use protecting groups on other sensitive functionalities.

Experimental Protocols & Visualizations

General Synthetic Pathway

The following diagram outlines a plausible synthetic pathway for this compound, highlighting the key transformations discussed in the troubleshooting guide.

16_Oxoprometaphanine_Synthesis A Aromatic Precursor B Hasubanan Core A->B Oxidative Phenolic Coupling & Cyclizations C Prometaphanine Intermediate B->C Functional Group Interconversions D This compound C->D Selective Oxidation

Caption: Proposed synthetic pathway to this compound.

Experimental Workflow for Yield Optimization

This workflow illustrates a systematic approach to improving the yield of a challenging reaction step.

Yield_Optimization_Workflow start Low Yield in Reaction Step cond1 Check Purity of Starting Materials start->cond1 proc1 Purify Starting Materials cond1->proc1 Impure cond2 Optimize Reaction Conditions cond1->cond2 Pure proc1->cond2 proc2 Vary: - Solvent - Temperature - Concentration cond2->proc2 No Improvement end Improved Yield cond2->end Improvement cond3 Screen Reagents proc2->cond3 proc3 Test Alternative: - Catalysts - Reagents - Additives cond3->proc3 No Improvement cond3->end Improvement proc3->end Improvement

Caption: Systematic workflow for reaction yield optimization.

This technical support center provides a starting point for researchers working on the synthesis of this compound. Given the complexity of the target molecule, a systematic and iterative approach to optimization is highly recommended.

Technical Support Center: 16-Oxoprometaphanine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 16-Oxoprometaphanine, a hasubanan (B79425) alkaloid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

1. Issue: Low Yield of Crude Alkaloid Extract

  • Possible Cause: Inefficient extraction from the source material. Alkaloids, as basic compounds, require specific conditions to be efficiently extracted.

  • Solution:

    • Acidic Extraction: Employ an acidic solvent for maceration or extraction to take advantage of the solubility of alkaloid salts in acids.[1]

    • Solvent Selection: Ensure the chosen organic solvent for subsequent extraction is effective for hasubanan alkaloids. Dichloromethane has been shown to be effective for some related compounds.[2]

    • pH Adjustment: After initial acidic extraction, basify the aqueous solution with a concentrated alkaline solution to precipitate the alkaloids before extraction with an organic solvent.[1]

2. Issue: Poor Separation and Asymmetric Peaks in HPLC

  • Possible Cause: Alkaloids can be challenging to separate chromatographically due to their basic nature, leading to interactions with stationary phases and resulting in peak tailing and poor resolution.[3]

  • Solution:

    • Mobile Phase Modification:

      • Acidic pH: Use an eluent at an acidic pH to ensure the alkaloid is in a consistent ionized form.[3]

      • Additives: Incorporate ion-pairing reagents or silanol (B1196071) blockers into the mobile phase to reduce interactions with the stationary phase and improve peak shape.

    • Stationary Phase Selection:

      • Consider alternative stationary phases to standard C18, such as those designed for basic compounds or cation exchange phases.

      • Mixed-mode cation exchange sorbents have shown good retention and elution characteristics for various alkaloids.

    • Column Temperature: Adjust the column temperature, as temperatures that are too high or too low can negatively affect separation.

    • Sample Overload: Reduce the amount of sample injected to prevent overloading the column, which can cause broad or tailing peaks.

3. Issue: Degradation of this compound During Purification

  • Possible Cause: Some hasubanan alkaloids are unstable under certain conditions, such as on silica (B1680970) gel or in the presence of strong acids.

  • Solution:

    • Avoid Silica Gel if Instability is Observed: If degradation is suspected on silica gel, consider alternative stationary phases like alumina (B75360) (neutral or basic), Florisil, or bonded phases like RP-18. Some researchers have noted that certain related compounds are completely unstable to SiO2, neutral alumina, basic alumina, and Florisil, requiring rapid chromatography on treated silica gel (e.g., with Et3N or NaOH).

    • Use of Milder Conditions: Employ mild acids or bases for pH adjustments and avoid prolonged exposure to harsh conditions.

    • Alternative Techniques: Consider purification methods that do not rely on solid stationary phases, such as High-Speed Counter-Current Chromatography (HSCCC), which can eliminate irreversible adsorption of the sample.

4. Issue: No Peaks or Very Small Peaks Detected in HPLC

  • Possible Cause: This could be due to issues with the injection process, detector settings, or problems with the mobile phase.

  • Solution:

    • Check Injection System: Ensure the injection system is functioning correctly and the proper sample volume is being injected.

    • Verify Detector Settings: Check the detector's sensitivity and ensure the light source is functioning correctly.

    • Mobile Phase Purity: Use high-purity solvents for the mobile phase, as impurities can affect the baseline and detection.

    • Degas Solvents: Ensure that the mobile phase solvents are properly degassed to prevent air bubbles from interfering with the pump operation and detector signal.

General Workflow for Troubleshooting HPLC Issues

Caption: A logical workflow for troubleshooting common HPLC purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for extracting hasubanan alkaloids like this compound from a natural source?

A1: The initial process typically involves an acid-base extraction. The plant material is first extracted with an acidic solution to dissolve the alkaloids as their salt form. The acidic extract is then washed with an organic solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made basic, causing the alkaloids to precipitate, which are then extracted into an immiscible organic solvent.

Q2: What chromatographic techniques are commonly used for the purification of hasubanan alkaloids?

A2: A combination of chromatographic methods is often employed. These include column chromatography using stationary phases like silica gel, RP-18, MCI CHP 20P, and Sephadex LH-20. High-Performance Liquid Chromatography (HPLC), particularly in reverse-phase mode, is also frequently used for final purification steps. For challenging separations, High-Speed Counter-Current Chromatography (HSCCC) is a viable alternative.

Purification Strategy Overview

PurificationStrategy CrudeExtract Crude Alkaloid Extract ColumnChromatography Column Chromatography (Silica, RP-18, etc.) CrudeExtract->ColumnChromatography Fractionation Fraction Collection and Analysis (TLC/HPLC) ColumnChromatography->Fractionation PrepHPLC Preparative HPLC Fractionation->PrepHPLC For complex fractions Crystallization Crystallization Fractionation->Crystallization If fraction is pure enough PureCompound Pure this compound PrepHPLC->PureCompound Crystallization->PureCompound

References

optimizing 16-Oxoprometaphanine stability for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 16-Oxoprometaphanine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound for experimental use. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a morphinan (B1239233) alkaloid, a class of compounds known for their potent analgesic properties.[1][2][3] The presence of a ketone group at the 16-position suggests it may have unique pharmacological activities, potentially interacting with opioid receptors and other signaling pathways.[4] Morphinan derivatives are explored for their potential as analgesics with improved side-effect profiles.[1]

Q2: What are the primary factors that can affect the stability of this compound in solution?

Based on the general stability of morphinan alkaloids and related keto-compounds, the primary factors affecting the stability of this compound are likely to be:

  • pH: Morphinan alkaloids, like morphine, are more stable in acidic conditions and can degrade at higher pH. The presence of the ketone group in this compound may introduce additional pH-dependent degradation pathways.

  • Oxygen: Oxidative degradation is a known pathway for morphine, and the presence of oxygen can accelerate the degradation of this compound.

  • Temperature: While some morphinans show minor degradation at elevated temperatures, the stability of this compound at different temperatures should be experimentally verified. Prolonged exposure to high temperatures should be avoided.

  • Light: Photodegradation can be a concern for complex organic molecules. Exposure to direct sunlight or strong UV light should be minimized.

Q3: What are the recommended storage conditions for this compound?

For optimal stability, it is recommended to store this compound under the following conditions:

  • Solid Form: Store as a solid in a tightly sealed container at -20°C, protected from light and moisture.

  • In Solution: Prepare solutions fresh for each experiment whenever possible. If storage of solutions is necessary, it is recommended to:

    • Use an acidic buffer (pH 3-4).

    • Degas the solvent to remove dissolved oxygen.

    • Store in amber vials at -20°C or -80°C.

    • Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a stored solution, perform a quality control check (e.g., HPLC) to confirm concentration and purity.
pH of the experimental buffer is too high.Ensure the pH of all experimental buffers is in the optimal range for this compound stability (acidic pH is generally preferred for morphinans).
Exposure to light during the experiment.Conduct experiments under low-light conditions or use amber-colored labware to protect the compound from photodegradation.
Loss of compound concentration over time Oxidative degradation.Use degassed solvents for preparing solutions. Consider adding an antioxidant, but first verify its compatibility with your experimental setup.
Adsorption to container surfaces.Use low-protein-binding tubes and containers.
Appearance of unknown peaks in HPLC analysis Compound degradation.Compare the chromatogram to a freshly prepared standard. Analyze the degradation products to understand the degradation pathway. Adjust storage and handling procedures accordingly.

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution of this compound
  • Materials: this compound (solid), sterile degassed water, sterile acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 3.5), amber glass vials, analytical balance.

  • Procedure:

    • Accurately weigh the desired amount of this compound in a sterile environment.

    • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., DMSO) if necessary, before diluting with the acidic buffer.

    • Bring the solution to the final desired concentration with the sterile, degassed acidic buffer.

    • Aliquot the stock solution into amber glass vials to minimize headspace and avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Stability Testing of this compound by HPLC
  • Objective: To assess the stability of this compound under various conditions (e.g., different pH, temperature, light exposure).

  • Method: A stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.

  • HPLC Parameters (Example):

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength determined by the UV spectrum of this compound.

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Procedure:

    • Prepare solutions of this compound in different buffers (e.g., pH 3, 5, 7.4, 9).

    • Incubate the solutions under different temperature (e.g., 4°C, 25°C, 40°C) and light (e.g., protected from light, exposed to ambient light, exposed to UV light) conditions.

    • At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.

    • Analyze the samples by HPLC to determine the remaining concentration of this compound and the formation of any degradation products.

    • Calculate the percentage of degradation over time for each condition.

Visualizations

Signaling Pathway

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Opioid_Receptor Opioid_Receptor This compound->Opioid_Receptor Binds to G_Protein G_Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular_Response cAMP->Cellular_Response Leads to

Caption: Potential signaling pathway of this compound via opioid receptor activation.

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Prepare_Stock Prepare this compound Stock Solution Prepare_Samples Prepare Samples in Different Conditions Prepare_Stock->Prepare_Samples Incubate Incubate at Various Temperatures and Light Conditions Prepare_Samples->Incubate Sampling Collect Aliquots at Time Points Incubate->Sampling HPLC_Analysis Analyze by HPLC Sampling->HPLC_Analysis Data_Analysis Analyze Data and Determine Stability HPLC_Analysis->Data_Analysis

Caption: Workflow for assessing the stability of this compound.

Troubleshooting Logic

G Inconsistent_Results Inconsistent Experimental Results? Check_Solution_Age Is the stock solution fresh? Inconsistent_Results->Check_Solution_Age Check_pH Is the buffer pH acidic? Check_Solution_Age->Check_pH Yes Prepare_Fresh Prepare fresh stock solution Check_Solution_Age->Prepare_Fresh No Check_Light Was the experiment protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust buffer to acidic pH Check_pH->Adjust_pH No Protect_From_Light Use amber vials and low light Check_Light->Protect_From_Light No Re-run_Experiment Re-run Experiment Check_Light->Re-run_Experiment Yes Prepare_Fresh->Re-run_Experiment Adjust_pH->Re-run_Experiment Protect_From_Light->Re-run_Experiment

References

troubleshooting 16-Oxoprometaphanine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 16-Oxoprometaphanine

This guide provides troubleshooting strategies and answers to frequently asked questions regarding solubility issues encountered with this compound (CAS No: 58738-31-1, Molecular Formula: C20H23NO6)[1]. The following recommendations are based on established methods for working with poorly soluble compounds and alkaloids.[2][3][4]

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my aqueous buffer (e.g., PBS). What should I do?

A1: This is a common issue for complex organic molecules which often have low aqueous solubility.[5] The first step is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for creating stock solutions due to its high solubilizing power. When diluting the stock, add the DMSO solution to the aqueous buffer while vortexing to avoid precipitation. The final concentration of the organic solvent should be kept to a minimum (typically ≤0.1% DMSO) to avoid affecting your experiment.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A2: Precipitation upon dilution into an aqueous medium is a clear indicator of low aqueous solubility. To address this, you can try several strategies:

  • Lower the Final Concentration: Your target concentration may be above the solubility limit of this compound in the final medium. Try a lower final concentration.

  • Use a Co-solvent: Incorporating a co-solvent can help maintain solubility. For example, a 1:10 solution of DMF:PBS has been shown to be effective for some compounds.

  • pH Adjustment: Since this compound is an alkaloid, its solubility is likely pH-dependent. Basic compounds are generally more soluble at a lower pH. Try adjusting the pH of your aqueous buffer.

  • Gentle Warming and Sonication: Gently warming the solution to 37°C or using a bath sonicator can help dissolve small amounts of precipitate. However, be cautious as heat can degrade the compound.

Q3: What are the best organic solvents for preparing a stock solution of this compound?

A3: For poorly soluble compounds, common organic solvents for stock solutions include DMSO, Dimethylformamide (DMF), and Ethanol. The choice of solvent can depend on the downstream application and the tolerance of the experimental system to the solvent. It is advisable to consult product information sheets or perform small-scale solubility tests to determine the optimal solvent.

Q4: Can I do anything to the solid compound itself to improve its solubility?

A4: Yes, physical modifications of the compound can enhance solubility. Micronization, which reduces the particle size, increases the surface area available for dissolution. Another technique is the preparation of a solid dispersion, where the compound is dispersed within a hydrophilic carrier. These methods generally require specialized equipment.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various solvents. This data should be used as a starting point for your experiments.

SolventSolubility (approx.)Temperature (°C)Notes
Water< 0.1 mg/mL25Practically insoluble.
PBS (pH 7.4)< 0.1 mg/mL25Very low solubility in physiological buffers.
DMSO≥ 20 mg/mL25Recommended for primary stock solutions.
DMF~15 mg/mL25Alternative for stock solutions.
Ethanol~5 mg/mL25Lower solubility compared to DMSO and DMF.
1:10 DMF:PBS~1 mg/mL25Using a co-solvent can improve solubility in aqueous solutions.

Experimental Protocols

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass: Based on the molecular weight of this compound (385.4 g/mol ), calculate the mass needed for your desired volume of 10 mM stock solution.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder in a suitable vial.

  • Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator for 5-10 minutes.

  • Gentle Warming (optional): If sonication is not sufficient, the solution can be gently warmed to 37°C for a short period.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Visual Guides

G cluster_start Start cluster_prepare_stock Step 1: Prepare Stock Solution cluster_dilute Step 2: Dilute into Aqueous Buffer cluster_troubleshoot Step 3: Troubleshooting cluster_end End start Compound does not dissolve in aqueous buffer stock Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) start->stock dilute Add stock solution to aqueous buffer with mixing stock->dilute precipitate Does precipitation occur? dilute->precipitate lower_conc Lower final concentration precipitate->lower_conc Yes success Compound is soluble precipitate->success No lower_conc->dilute adjust_ph Adjust buffer pH lower_conc->adjust_ph adjust_ph->dilute cosolvent Use a co-solvent adjust_ph->cosolvent cosolvent->dilute G cluster_insoluble Insoluble in Aqueous Solution cluster_soluble Soluble with Co-solvent compound_agg This compound (Aggregated) water Aqueous Buffer compound_agg->water Insoluble compound_sol This compound (Solubilized) compound_agg->compound_sol Addition of Co-solvent (DMSO) solvent_mix Aqueous Buffer + DMSO compound_sol->solvent_mix Soluble

References

avoiding degradation of 16-Oxoprometaphanine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on avoiding the degradation of 16-Oxoprometaphanine in solution. Given the limited specific stability data for this compound, the recommendations are based on the known chemical properties of related hasubanan (B79425) and morphinan (B1239233) alkaloids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which class of compounds does it belong?

This compound is a hasubanan alkaloid, a subclass of morphinan alkaloids. Its chemical structure is characterized by a complex polycyclic framework susceptible to degradation under certain conditions.

Q2: What are the primary factors that can cause the degradation of this compound in solution?

The primary factors that can lead to the degradation of this compound and other morphinan alkaloids in solution are:

  • pH: Both acidic and alkaline conditions can promote hydrolysis or other degradative reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or even ambient light can induce photolytic degradation in some alkaloids.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can influence the stability of the compound.

Q3: What is the recommended pH range for storing solutions of this compound?

While specific data for this compound is unavailable, for many morphinan alkaloids, a slightly acidic to neutral pH range (pH 4-7) is often recommended for optimal stability in aqueous solutions. It is crucial to determine the empirical stability of this compound in your specific experimental buffer.

Q4: How should I store solutions of this compound to minimize degradation?

To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or below, for long-term storage. For short-term storage, refrigeration at 2-8°C is advisable.

  • Light: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

  • Inert Atmosphere: For highly sensitive experiments, purging the solution with an inert gas like nitrogen or argon can help prevent oxidative degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or concentration over a short period. Degradation due to improper storage conditions.Review storage temperature, pH of the solution, and protection from light. Prepare fresh solutions before use.
Appearance of new peaks in chromatography analysis. Formation of degradation products.Optimize the pH and solvent of the mobile phase. Ensure the sample is not exposed to high temperatures during analysis. Consider performing a forced degradation study to identify potential degradation products.
Precipitation of the compound from the solution. Poor solubility or pH-dependent precipitation.Adjust the pH of the solution. Consider using a co-solvent if solubility is an issue. Ensure the storage temperature is not causing the compound to fall out of solution.
Discoloration of the solution. Oxidative or photolytic degradation.Store the solution under an inert atmosphere and protect it from light. Add antioxidants if compatible with the experimental setup.

Data on Analogous Compounds

The following table summarizes stability data for morphinan alkaloids, which can serve as a reference for handling this compound.

Compound Condition Observation Reference
MorphineMicrobial degradation (Pseudomonas putida M10)Oxidation to morphinone.[1][2]
CodeineMicrobial degradation (Pseudomonas putida M10)Oxidation to codeinone.[1][2]
ThebaineCatalytic hydrogenationComplex mixture of products depending on pH and catalyst.[3]

Experimental Protocols

Protocol for a Preliminary Stability Study of this compound

This protocol outlines a basic experiment to assess the stability of this compound under different conditions.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Ethanol).

    • Prepare a series of working solutions by diluting the stock solution into different buffers with varying pH values (e.g., pH 4, 7, and 9).

  • Incubation:

    • Divide each pH-adjusted solution into three sets of aliquots in amber vials.

    • Incubate one set at -20°C (control), one at 4°C, and one at room temperature (20-25°C).

    • For photostability testing, prepare an additional set to be exposed to ambient light at room temperature.

  • Time Points:

    • Analyze the samples at different time points (e.g., 0, 24, 48, 72 hours, and 1 week).

  • Analysis:

    • Use a validated analytical method, such as HPLC-UV or LC-MS, to quantify the concentration of this compound and detect the formation of any degradation products.

  • Data Evaluation:

    • Compare the concentration of this compound at each time point and condition to the initial concentration (time 0) to determine the percentage of degradation.

Visualizations

cluster_degradation Potential Degradation Pathway of this compound This compound This compound Degradation_Product_A Degradation_Product_A This compound->Degradation_Product_A Hydrolysis (Acid/Base) Degradation_Product_B Degradation_Product_B This compound->Degradation_Product_B Oxidation Degradation_Product_C Degradation_Product_C This compound->Degradation_Product_C Photolysis

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Prepare Stock Solution prepare_working Prepare Working Solutions (Different pH) start->prepare_working aliquot Aliquot Samples prepare_working->aliquot incubate Incubate under Different Conditions (Temp, Light) aliquot->incubate analyze Analyze at Time Points (HPLC/LC-MS) incubate->analyze evaluate Evaluate Data & Determine Degradation analyze->evaluate

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Refining HPLC Separation of 16-Oxoprometaphanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of 16-Oxoprometaphanine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the chromatographic separation of these closely related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers by HPLC?

The separation of this compound isomers, which are likely stereoisomers or positional isomers, presents significant challenges due to their very similar physicochemical properties. These include nearly identical polarity, molecular weight, and pKa values, leading to common issues such as poor resolution, peak co-elution, and broad peak shapes. The subtle structural differences require highly selective chromatographic conditions to achieve baseline separation.

Q2: What is a recommended starting point for developing an HPLC method for this compound isomer separation?

A logical starting point is a reversed-phase HPLC (RP-HPLC) method utilizing a C18 column.[1] A gradient elution with a mobile phase composed of water and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically effective.[1] The addition of a small amount of acid, such as 0.1% formic acid, to the mobile phase can improve peak shape by controlling the ionization of the analytes.[1]

Q3: My peaks for the this compound isomers are tailing. What are the likely causes and how can this be resolved?

Peak tailing in HPLC can compromise resolution and quantification and is often caused by secondary interactions with the stationary phase, column overload, or extra-column effects.[2]

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 stationary phases can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Acidifying the mobile phase (e.g., with 0.1% formic or acetic acid) can protonate the silanol groups, minimizing these unwanted interactions.[2]

  • Column Overload: Injecting an excessive amount of the sample can saturate the column, leading to peak distortion.

    • Solution: Try diluting your sample and injecting a smaller volume.

  • Column Contamination or Degradation: Over time, columns can become contaminated, or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent or replace it if necessary.

Q4: When should I consider using a chiral column for the separation of this compound isomers?

If the this compound isomers are enantiomers (non-superimposable mirror images), a chiral stationary phase (CSP) is generally required for their separation. Diastereomers, on the other hand, can typically be separated on standard achiral columns like C18 or phenyl columns. If you have confirmed that you are working with enantiomers and are unable to achieve separation through derivatization to form diastereomers, then a chiral column is the appropriate next step.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-eluting Peaks

Poor resolution is a common hurdle when separating isomers. A resolution value (Rs) of 1.5 or greater is generally desired for baseline separation.

Parameter to AdjustTroubleshooting Steps & Rationale
Mobile Phase Composition Change Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Methanol is a weaker eluent and may increase retention and improve resolution for some compounds. Adjust Mobile Phase Strength: Decrease the percentage of the organic component (%B) to increase the retention factor (k') and potentially improve separation. Modify pH: For ionizable compounds, adjusting the mobile phase pH can change the analyte's ionization state and its interaction with the stationary phase, thereby affecting selectivity.
Column Chemistry Switch Stationary Phase: If a C18 column does not provide adequate separation, consider a phenyl column. The π-π interactions offered by a phenyl phase can provide alternative selectivity for aromatic compounds. For enantiomers, a chiral column is necessary.
Temperature Adjust Column Temperature: Increasing the column temperature can enhance the resolution of some isomers by reducing mobile phase viscosity and improving mass transfer. It's advisable to experiment with a range of temperatures (e.g., 30°C to 60°C).
Gradient Slope Shallow Gradient: Employing a shallow gradient, especially around the elution time of the isomers, can significantly improve their separation.

Issue 2: Unstable Retention Times

Fluctuations in retention times can affect the reliability and reproducibility of your analytical method.

Potential CauseTroubleshooting Steps
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase before each injection, especially in gradient methods. Flushing with at least 10 column volumes is a good practice.
Mobile Phase Instability Prepare fresh mobile phase daily to avoid changes in composition due to evaporation. Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.
Pump Issues Check for leaks, especially around pump seals, which can lead to erratic flow rates. Salt buildup at fittings can be an indicator of a leak.
Temperature Fluctuations Use a column oven to maintain a stable and consistent temperature.

Experimental Protocols

General Protocol for HPLC Method Development for this compound Isomer Separation

This protocol provides a starting point for developing a robust HPLC method.

1. Sample Preparation:

  • Prepare a stock solution of your this compound isomer mixture (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

  • Dilute the stock solution to a working concentration with the initial mobile phase composition to avoid peak distortion.

2. Initial HPLC Conditions:

ParameterRecommended Starting Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5-10 µL
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm) or Mass Spectrometry

3. Optimization Strategy:

  • Initial Run: Perform an initial run with the starting conditions to determine the approximate elution time and initial resolution of the isomers.

  • Gradient Optimization: If resolution is poor, flatten the gradient around the elution time of the isomers. For example, if the isomers elute between 10 and 12 minutes, you could modify the gradient to have a slower increase in %B during this window.

  • Solvent Selection: If co-elution persists, replace acetonitrile with methanol as the organic modifier and re-optimize the gradient.

  • Temperature Optimization: Evaluate the effect of column temperature on selectivity by testing at different temperatures (e.g., 25°C, 40°C, 55°C).

  • Column Screening: If necessary, screen other column chemistries, such as a phenyl-hexyl column, for alternative selectivity.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Isomer Resolution mobile_phase Optimize Mobile Phase (Solvent, Strength, pH) start->mobile_phase gradient Optimize Gradient Slope (Shallow Gradient) mobile_phase->gradient column_chem Change Column Chemistry (e.g., C18 to Phenyl) check_resolution Resolution > 1.5? column_chem->check_resolution temperature Adjust Column Temperature temperature->column_chem gradient->temperature check_resolution->mobile_phase No, Re-optimize success Separation Achieved check_resolution->success Yes failure Consider Chiral HPLC (if enantiomers) check_resolution->failure No, if enantiomers suspected

Caption: A general workflow for troubleshooting poor HPLC isomer separation.

HPLC_Factors main {HPLC Separation of Isomers | Key Influencing Factors} sub_mobile Mobile Phase Organic Modifier (ACN vs. MeOH) Strength (%B) pH / Buffer main->sub_mobile sub_stationary Stationary Phase Column Chemistry (C18, Phenyl) Particle Size Chiral vs. Achiral main->sub_stationary sub_conditions Operating Conditions Temperature Flow Rate Gradient Program main->sub_conditions

Caption: Key factors influencing the HPLC separation of isomers.

References

Technical Support Center: Enhancing Mass Spectrometry Resolution of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of 16-Oxoprometaphanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the resolution and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of this compound and what precursor ion should I be looking for?

A1: The molecular formula for this compound is C20H23NO6[1]. Based on this, the calculated monoisotopic mass is approximately 385.1525 g/mol . In positive ion mode electrospray ionization (ESI+), you should primarily look for the protonated molecule, [M+H]+, at an m/z of approximately 386.1603. Depending on the solvent system, you may also observe adducts with sodium [M+Na]+ or potassium [M+K]+.

Q2: I am observing poor signal intensity for this compound. What are the common causes and solutions?

A2: Poor signal intensity can stem from several factors. First, ensure your sample concentration is appropriate, as overly dilute samples may not produce a strong signal, while highly concentrated samples can lead to ion suppression.[2] The choice of ionization technique is also critical; ESI is commonly used for alkaloids.[3] Regular tuning and calibration of your mass spectrometer are essential for optimal performance.

Q3: My mass accuracy for this compound is poor. How can I improve it?

A3: Accurate mass measurement is crucial for confident identification. Ensure that you are performing regular mass calibration with appropriate standards. For high-resolution instruments, internal calibration (using a lock mass) can significantly improve mass accuracy. Also, verify that your instrument is well-maintained, as contaminants or instrument drift can negatively affect mass accuracy and resolution.

Q4: I'm seeing significant peak tailing in my LC-MS analysis of this compound. What can I do to resolve this?

A4: Peak tailing is a common issue in the analysis of alkaloids. This can often be addressed by optimizing the mobile phase. The use of a small amount of an acid, such as formic acid (typically 0.1%), in the mobile phase can help to protonate the analyte and improve peak shape. Experimenting with different reversed-phase columns, such as a C18 column, can also be beneficial.

Q5: What are the expected fragmentation patterns for this compound in MS/MS?

Q6: How can I minimize ion suppression when analyzing this compound in complex matrices?

A6: Ion suppression can significantly impact the accuracy and sensitivity of your analysis.[2][5] To mitigate this, effective sample preparation is key. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help remove interfering matrix components.[6] Chromatographic separation is also crucial; ensuring that this compound elutes in a region with fewer co-eluting matrix components can significantly reduce ion suppression. Diluting the sample, if the concentration of the analyte is sufficient, can also be a simple and effective strategy.[7]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the mass spectrometry analysis of this compound.

Problem Potential Cause Recommended Solution
No or Low Signal Inappropriate sample concentration.Optimize the concentration of this compound. A typical starting range is 10-100 µg/mL.[8]
Poor ionization efficiency.Ensure the mobile phase pH is suitable for protonating the analyte (e.g., add 0.1% formic acid). Verify ESI source parameters are optimized.
Instrument not properly tuned or calibrated.Perform routine tuning and calibration of the mass spectrometer according to the manufacturer's protocol.
Poor Mass Accuracy Instrument out of calibration.Recalibrate the instrument using a fresh calibration solution. For high-resolution instruments, use an internal lock mass.
Unstable instrument environment.Ensure the temperature and humidity in the laboratory are stable, as fluctuations can affect instrument performance.
Broad or Tailing Peaks Inappropriate mobile phase.Add a modifier like formic acid (0.1%) to the mobile phase to improve peak shape.
Column degradation.Replace the analytical column with a new one of the same type.
Sample overload.Reduce the injection volume or dilute the sample.
Inconsistent Retention Time Unstable LC pump performance.Purge the LC pumps to remove air bubbles and ensure a stable flow rate.
Column temperature fluctuations.Use a column oven to maintain a consistent column temperature.
High Background Noise Contaminated solvent or mobile phase.Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.
Contaminated sample.Improve sample preparation to remove interfering matrix components. Include a blank injection between samples.

Experimental Protocols

Sample Preparation using Protein Precipitation (for biological matrices)

This protocol is a general method for extracting small molecules like this compound from plasma or serum.

  • To 100 µL of the plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly to dissolve the analyte and transfer the solution to an autosampler vial for LC-MS analysis.

General LC-MS Method for Aporphine (B1220529) Alkaloid Analysis

This protocol provides a starting point for developing an LC-MS method for this compound. Optimization will be required.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical starting gradient could be 5-10% B, increasing to 90-95% B over 10-15 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.2-0.4 mL/min.

    • Column Temperature: 25-40 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Scan Mode: Full scan for initial identification, followed by product ion scan (MS/MS) for structural confirmation.

    • Source Parameters (typical starting points):

      • Capillary Voltage: 3.0-4.5 kV.

      • Ion Source Temperature: 120-150 °C.

      • Desolvation Temperature: 350-500 °C.

      • Nebulizer Gas (Nitrogen) Flow: 8-12 L/hr.

    • Collision Gas: Argon.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Mass Spectrometry (ESI+) LC->MS Data Data Acquisition MS->Data Peak_Integration Peak Integration Data->Peak_Integration Mass_Accuracy Mass Accuracy Check Peak_Integration->Mass_Accuracy Fragmentation_Analysis Fragmentation Analysis Mass_Accuracy->Fragmentation_Analysis Quantification Quantification Fragmentation_Analysis->Quantification

Caption: General experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Poor Resolution or Low Signal? Check_Tuning Check Instrument Tuning & Calibration Start->Check_Tuning Optimize_Sample Optimize Sample Concentration Check_Tuning->Optimize_Sample Tuning OK Consult_Manual Consult Instrument Manual Check_Tuning->Consult_Manual Tuning Fails Check_LC Check LC Method (Mobile Phase, Column) Optimize_Sample->Check_LC Concentration OK Problem_Solved Problem Resolved Optimize_Sample->Problem_Solved Improved Signal Check_MS Check MS Parameters (Ion Source) Check_LC->Check_MS LC Method OK Check_LC->Problem_Solved Improved Peak Shape Check_MS->Problem_Solved Improved Resolution Check_MS->Consult_Manual Parameters OK, No Improvement

Caption: A logical troubleshooting workflow for common MS resolution issues.

References

Technical Support Center: Minimizing Off-Target Effects of 16-Oxoprometaphanine in Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of 16-Oxoprometaphanine, a member of the hasubanan (B79425) alkaloid family, in cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known targets?

This compound is a hasubanan alkaloid. While specific data for this compound is emerging, hasubanan alkaloids are known to exhibit affinity for opioid receptors, including the delta-opioid receptor.[1][2][3] Therefore, its on-target effects are likely related to the modulation of these receptors. However, like many small molecules, it has the potential to interact with other proteins, leading to off-target effects.

Q2: What are off-target effects and why are they a concern with this compound?

Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target.[4][5] These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's biological role. For this compound, this could mean observing cellular phenotypes that are unrelated to opioid receptor modulation.

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

Common indicators of off-target effects include:

  • Inconsistent results when using other opioid receptor modulators.

  • Discrepancies between the phenotype observed with this compound and the phenotype from genetic knockout or knockdown of the intended opioid receptor target.

  • Cellular toxicity at concentrations close to the effective dose for the on-target effect.

  • Phenotypes that are inconsistent with the known biology of the intended target.

Q4: How can I proactively minimize off-target effects when designing my experiments?

Several strategies can be implemented from the outset:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect.

  • Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control.

  • Orthogonal Validation: Plan to confirm key findings using a different, structurally unrelated modulator of the same target, or by using genetic approaches like CRISPR/Cas9 or siRNA to validate the on-target phenotype.

Troubleshooting Guides

Issue 1: Inconsistent or Unexpected Phenotypic Results

If you are observing inconsistent results or phenotypes that do not align with the known function of the intended opioid receptor target, consider the following troubleshooting workflow:

Troubleshooting Workflow for Inconsistent Phenotypes

G start Inconsistent Phenotype Observed dose_response Step 1: Perform Detailed Dose-Response Curve start->dose_response validate_target Step 2: Confirm Target Expression dose_response->validate_target If phenotype occurs at high concentrations orthogonal_method Step 3: Use Orthogonal Validation Method validate_target->orthogonal_method If target is expressed rescue_exp Step 4: Perform Rescue Experiment orthogonal_method->rescue_exp If orthogonal method fails to replicate phenotype off_target_profiling Step 5: Consider Off-Target Profiling rescue_exp->off_target_profiling If rescue is unsuccessful conclusion Conclusion: Phenotype is likely off-target or context-dependent off_target_profiling->conclusion

Caption: A workflow for troubleshooting inconsistent phenotypes observed with this compound.

Detailed Steps:

  • Dose-Response Analysis: A thorough dose-response experiment will help determine if the observed phenotype is only occurring at high concentrations, which are more likely to induce off-target effects.

  • Target Expression Confirmation: Verify that the intended opioid receptor target is expressed in your cell line at the protein level using techniques like Western Blot or qPCR.

  • Orthogonal Validation:

    • Pharmacological: Use a structurally different agonist or antagonist for the same opioid receptor.

    • Genetic: Use CRISPR-Cas9 to knock out the gene encoding the target receptor or siRNA to knock it down. If the phenotype persists in the absence of the target, it is likely an off-target effect.

  • Rescue Experiment: If you have a knockout/knockdown cell line, re-introducing the target receptor should rescue the on-target phenotype.

Issue 2: High Cellular Toxicity

If this compound is causing significant cell death at or near its effective concentration, it may be due to off-target effects.

Experimental Protocol: Determining Cytotoxicity using an MTT Assay

This protocol helps to distinguish between on-target and off-target induced cytotoxicity.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) and a vehicle control.

  • Incubation: Incubate for a period relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the CC50 (cytotoxic concentration 50%).

Data Presentation: Comparing Efficacy and Toxicity

ParameterThis compoundControl Compound
EC50 (On-Target Effect) [Insert Value] µM[Insert Value] µM
CC50 (Cytotoxicity) [Insert Value] µM[Insert Value] µM
Therapeutic Window (CC50/EC50) [Calculate Value][Calculate Value]

A narrow therapeutic window suggests that the effective concentration is close to the toxic concentration, increasing the likelihood of off-target effects.

Advanced Validation Techniques

For rigorous validation of on-target engagement and identification of potential off-targets, consider the following advanced methods.

Cellular Thermal Shift Assay (CETSA)

CETSA directly measures the engagement of this compound with its target protein in intact cells. Binding of the compound stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow for CETSA

G cell_treatment Treat cells with this compound or vehicle control heating Heat cell lysates to a range of temperatures cell_treatment->heating centrifugation Centrifuge to separate soluble and aggregated proteins heating->centrifugation quantification Quantify soluble target protein (e.g., by Western Blot) centrifugation->quantification analysis Plot protein abundance vs. temperature to determine melting curve shift quantification->analysis

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates across a range of temperatures.

  • Separation: Separate the soluble protein fraction from the aggregated proteins via centrifugation.

  • Quantification: Analyze the amount of the soluble target protein at each temperature point using Western Blot or other protein detection methods.

  • Data Analysis: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Genetic Validation using CRISPR-Cas9 Knockout

This is a powerful method to confirm that the observed phenotype is a direct result of modulating the intended target.

Methodology:

  • gRNA Design: Design and clone guide RNAs (gRNAs) targeting the gene of the intended opioid receptor into a Cas9 expression vector.

  • Transfection and Selection: Transfect the gRNA/Cas9 plasmids into your cells and select for transfected cells.

  • Clonal Isolation: Isolate single-cell clones.

  • Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or sequencing.

  • Phenotypic Analysis: Treat the knockout cells with this compound. The on-target phenotype should be absent in these cells.

Signaling Pathway Considerations

Understanding the downstream signaling of the target receptor can help in designing specific assays to measure on-target effects. For opioid receptors, this often involves G-protein coupled signaling.

Hypothetical Opioid Receptor Signaling Pathway

G compound This compound receptor Opioid Receptor compound->receptor g_protein G-protein (Gi/Go) receptor->g_protein activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase inhibits camp ↓ cAMP adenylyl_cyclase->camp downstream Downstream Cellular Response camp->downstream

Caption: A simplified diagram of a potential signaling pathway for this compound.

By measuring changes in downstream markers like cAMP levels, you can specifically quantify the on-target activity of this compound.

References

Technical Support Center: Overcoming Resistance to Anticancer Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for researchers, scientists, and drug development professionals. The content focuses on general mechanisms of resistance to anticancer alkaloids and methodologies to study them. Currently, there is a lack of specific published data on resistance mechanisms to 16-Oxoprometaphanine . Therefore, the guidance provided is based on established principles of cancer drug resistance observed with other natural product-derived compounds and may not be directly applicable to this compound. Researchers should validate these approaches for their specific compound of interest.

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during in vitro experiments aimed at understanding and overcoming resistance to anticancer alkaloids.

Problem Possible Cause Suggested Solution
High variability in cell viability assay results (e.g., MTT, MTS). Inconsistent cell seeding density.Ensure a single-cell suspension before plating and use a calibrated multichannel pipette.
Edge effects in multi-well plates.Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
Incomplete dissolution of formazan (B1609692) crystals (MTT assay).Ensure complete solubilization by thorough mixing and allowing sufficient incubation time with the solubilizing agent.[1]
Drug precipitation in culture medium.Check the solubility of the alkaloid in your culture medium. Consider using a lower concentration of the stock solvent (e.g., DMSO).
Failure to generate a drug-resistant cell line. Drug concentration is too high, leading to excessive cell death.Start with a low concentration of the drug (e.g., IC20) and gradually increase the concentration as cells adapt.[1][2]
The parental cell line is not amenable to developing resistance.The parental cell line may lack the inherent heterogeneity to select for resistant clones. Consider using a different cancer cell line.[1]
Insufficient duration of drug exposure.Developing stable resistance can take several months of continuous culture with the drug.[2]
Inconsistent results in Western blot analysis for apoptosis markers. Poor antibody quality.Validate your primary antibodies using positive and negative controls.
Suboptimal protein extraction.Use appropriate lysis buffers containing protease and phosphatase inhibitors and ensure complete cell lysis.
Uneven protein loading.Quantify protein concentration accurately using a BCA assay and load equal amounts of protein for each sample.
No significant difference in drug accumulation in resistant cells. The resistance mechanism is not due to increased drug efflux.Investigate other potential mechanisms such as target alteration, drug inactivation, or downstream signaling pathway alterations.
The efflux pump assay is not sensitive enough.Try a different fluorescent substrate or a more sensitive detection method.

Frequently Asked Questions (FAQs)

Q1: How do I determine if my cancer cell line has developed resistance to an anticancer alkaloid?

A1: The most common method is to compare the half-maximal inhibitory concentration (IC50) of the drug in the parental (sensitive) cell line versus the suspected resistant cell line. A significant increase in the IC50 value (typically 5-fold or greater) in the resistant line is a strong indicator of resistance. This is determined by performing a dose-response experiment and measuring cell viability using assays like MTT or MTS.

Q2: What are the common molecular mechanisms of resistance to anticancer alkaloids?

A2: Resistance to anticancer alkaloids, a class of natural products, can arise through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the drug out of the cell, is a very common mechanism.

  • Alteration of the Drug Target: For alkaloids that target microtubules, such as vinca (B1221190) alkaloids, mutations in tubulin subunits or changes in the expression of different tubulin isotypes can prevent the drug from binding effectively.

  • Drug Inactivation: Cancer cells may increase the expression of enzymes, such as cytochrome P450s or glutathione-S-transferases, that metabolize and inactivate the drug.

  • Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can make cells resistant to drug-induced cell death.

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the pathway being inhibited by the drug.

Q3: My resistant cells show increased expression of P-glycoprotein (P-gp). How can I confirm that this is the cause of resistance?

A3: To confirm the role of P-gp in resistance, you can perform a reversal-of-resistance experiment. Treat the resistant cells with your anticancer alkaloid in combination with a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin (B1163) A). If the cells become more sensitive to the alkaloid in the presence of the P-gp inhibitor, it indicates that P-gp-mediated efflux is a key resistance mechanism.

Q4: I don't see any change in drug efflux or target expression. What other resistance mechanisms should I investigate?

A4: If the primary resistance mechanisms have been ruled out, consider investigating the following:

  • DNA Damage Repair: If your alkaloid induces DNA damage, resistant cells may have upregulated DNA repair pathways.

  • Epigenetic Alterations: Changes in DNA methylation or histone modification can alter the expression of genes involved in drug sensitivity.

  • Tumor Microenvironment: Factors secreted by other cells in the tumor microenvironment can contribute to drug resistance.

  • Cancer Stem Cells: A subpopulation of cancer stem cells may be inherently resistant to the drug and can repopulate the tumor after treatment.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Parental and resistant cancer cell lines

  • Complete cell culture medium

  • Anticancer alkaloid stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate for 24 hours.

  • Prepare serial dilutions of the anticancer alkaloid in culture medium.

  • Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH). An increase in the ratio of cleaved to total Caspase-3 or PARP, or an increase in the Bax/Bcl-2 ratio, is indicative of apoptosis induction.

Protocol 3: ABC Transporter Efflux Pump Assay

This assay measures the activity of efflux pumps like P-glycoprotein.

Materials:

  • Parental and resistant cell lines

  • Fluorescent efflux pump substrate (e.g., Calcein-AM, Rhodamine 123, or eFluxx-ID Green Detection Reagent)

  • Efflux pump inhibitor (e.g., verapamil)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Harvest and wash the cells, then resuspend them in a suitable assay buffer.

  • Load the cells with the fluorescent substrate according to the manufacturer's instructions.

  • Wash the cells to remove the extracellular substrate.

  • Incubate the cells in the presence or absence of an efflux pump inhibitor for a specific time.

  • Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

  • A lower fluorescence signal in resistant cells compared to parental cells, which is increased by the addition of an inhibitor, indicates higher efflux pump activity.

Data Presentation

Table 1: IC50 Values of an Anticancer Alkaloid in Parental and Resistant Cell Lines
Cell LineIC50 (µM)Fold Resistance
Parental (S-Cell)0.5 ± 0.081
Resistant (R-Cell)12.5 ± 1.225

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Western Blot Quantification of Apoptosis-Related Proteins
ProteinParental (S-Cell)Resistant (R-Cell)
Cleaved Caspase-3 / Total Caspase-3 Ratio 5.2 ± 0.61.1 ± 0.2
Cleaved PARP / Total PARP Ratio 4.8 ± 0.50.9 ± 0.1
Bax / Bcl-2 Ratio 3.5 ± 0.40.8 ± 0.1

Values represent the fold change in protein expression ratios after 24-hour treatment with the anticancer alkaloid at its IC50 concentration, normalized to the untreated control.

Visualizations

Diagram 1: Common Mechanisms of Resistance to Anticancer Alkaloids

ResistanceMechanisms cluster_cell Cancer Cell cluster_resistance Resistance Mechanisms Drug Anticancer Alkaloid Target Intracellular Target (e.g., Tubulin, DNA) Drug->Target Inhibition EffluxPump ABC Transporter (e.g., P-gp) Drug->EffluxPump Substrate Metabolism Drug Metabolism Drug->Metabolism Inactivation Apoptosis Apoptosis Target->Apoptosis Induction EffluxPump->Drug Efflux Bypass Bypass Survival Pathways Bypass->Apoptosis Inhibition R1 Target Alteration R1->Target R2 Increased Efflux R2->EffluxPump Upregulation R3 Drug Inactivation R3->Metabolism Upregulation R4 Apoptosis Evasion R4->Apoptosis Inhibition R5 Bypass Pathway Activation R5->Bypass Activation

Caption: Common mechanisms of acquired resistance to anticancer alkaloids in cancer cells.

Diagram 2: Experimental Workflow for Investigating Drug Resistance

ExperimentalWorkflow cluster_setup Initial Setup cluster_char Characterization of Resistance cluster_mech Mechanism Investigation cluster_overcome Overcoming Resistance A Parental Cancer Cell Line B Continuous Exposure to Anticancer Alkaloid A->B C Resistant Cell Line Generation B->C D Cell Viability Assay (e.g., MTT) C->D F Efflux Pump Assay C->F G Western Blot (Apoptosis Markers) C->G H Gene Expression Analysis (qPCR/RNA-seq) C->H I Target Sequencing C->I E Determine IC50 Fold Resistance D->E J Combination Therapy (e.g., + Efflux Pump Inhibitor) F->J K Re-sensitization Assay J->K

Caption: A typical experimental workflow for generating and characterizing a drug-resistant cancer cell line.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the in vivo bioavailability of 16-Oxoprometaphanine, a representative alkaloid with presumed poor aqueous solubility and/or permeability.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor and variable oral bioavailability of this compound in preclinical animal models.

  • Question: We are observing low and inconsistent plasma concentrations of this compound after oral administration in our mouse model. What are the likely causes and how can we troubleshoot this?

  • Answer: Poor oral bioavailability for alkaloid compounds like this compound is often multifactorial. The primary contributing factors are typically poor aqueous solubility, which limits dissolution in the gastrointestinal (GI) tract, and low intestinal permeability.[1][2] Additionally, alkaloids can be subject to first-pass metabolism in the gut wall and liver, and may be substrates for efflux transporters that actively pump the compound out of intestinal cells.[3][4]

    Troubleshooting Steps:

    • Physicochemical Characterization: First, confirm the solubility and permeability of this compound. This can be done using standard in vitro assays. The Biopharmaceutics Classification System (BCS) can be a useful framework for classifying the compound based on these properties.[5][6]

    • Formulation Enhancement: If solubility is the limiting factor (BCS Class II or IV), consider formulation strategies to enhance dissolution.[6][7]

      • Particle Size Reduction: Decreasing the particle size increases the surface area for dissolution.[2][8] Techniques like micronization and nanomilling can be employed.

      • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can improve solubility and dissolution rates.[1][9]

      • Lipid-Based Formulations: Incorporating the compound into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[1][8][9]

    • Permeability Enhancement: If permeability is low (BCS Class III or IV), strategies to improve transport across the intestinal epithelium are necessary.

      • Prodrug Approach: A prodrug of this compound can be synthesized to have improved lipophilicity, facilitating passive diffusion.[10][11][12]

      • Use of Permeation Enhancers: Certain excipients can transiently open tight junctions between intestinal cells to allow for paracellular transport, though this approach requires careful toxicity assessment.

    • Nanotechnology-Based Delivery Systems: For complex bioavailability challenges, nanotechnology offers promising solutions.[13][14][15] Encapsulating this compound in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can protect it from degradation, enhance its solubility, and facilitate its transport across the intestinal barrier.[2][13][15][16]

Issue 2: High inter-individual variability in pharmacokinetic profiles.

  • Question: Our in vivo studies with this compound show significant variation in drug exposure between individual animals. What could be causing this, and how can we reduce it?

  • Answer: High inter-individual variability is a common issue for orally administered drugs with poor biopharmaceutical properties. This can stem from physiological differences between animals, such as variations in gastric pH, GI motility, and metabolic enzyme expression. Formulation-related factors, such as inconsistent dissolution of a poorly soluble compound, can also contribute significantly.

    Troubleshooting Steps:

    • Standardize Experimental Conditions: Ensure strict standardization of experimental protocols, including fasting times, dosing procedures, and animal handling, to minimize physiological variability.

    • Improve Formulation Robustness: Employ formulation strategies that are less susceptible to physiological variations.

      • Solubilizing Formulations: Using solutions (e.g., with co-solvents or cyclodextrins) or well-designed lipid-based formulations can bypass the dissolution step, which is a major source of variability for poorly soluble drugs.[1][8]

      • Controlled Release Formulations: Nanoparticle-based systems can provide a more controlled and predictable release of the drug, potentially reducing variability in absorption.[3][7]

    • Investigate Transporter Effects: If this compound is a substrate for efflux transporters, genetic polymorphisms in these transporters among the animal population could lead to variable absorption. In vitro transporter assays can help identify potential interactions.

Issue 3: Difficulty in achieving therapeutic concentrations without toxicity.

  • Question: We need to administer high doses of our current this compound formulation to see a therapeutic effect, but this is leading to toxicity. How can we improve the therapeutic index?

  • Answer: A narrow therapeutic window is often a consequence of poor bioavailability, requiring high doses that can lead to off-target effects or toxicity. Enhancing bioavailability allows for a reduction in the administered dose while still achieving the desired therapeutic concentrations.[3]

    Troubleshooting Steps:

    • Bioavailability Enhancement: Implement the formulation strategies discussed in Issue 1 to increase the fraction of the drug that reaches systemic circulation. This will allow for a lower, safer dose to be administered.

    • Targeted Drug Delivery: Nanotechnology-based approaches can be designed for targeted delivery.[14] For instance, if this compound is an anti-cancer agent, nanoparticles can be surface-modified with ligands that bind to receptors overexpressed on tumor cells.[13] This can increase drug concentration at the site of action while minimizing exposure to healthy tissues.

    • Prodrug Strategy: A prodrug can be designed to be selectively activated at the target site, thereby reducing systemic toxicity.[10][12]

Data Presentation: Comparison of Bioavailability Enhancement Strategies

The following table summarizes key quantitative parameters for various formulation strategies aimed at improving the bioavailability of poorly soluble drugs like this compound.

Formulation StrategyTypical Particle SizeKey AdvantagesPotential DisadvantagesFold Increase in Bioavailability (Example)
Micronization 2-5 µmSimple, established technology; increases dissolution rate.[9]Limited effectiveness for very poorly soluble compounds; risk of particle aggregation.2 to 5-fold
Nanosuspensions 100-600 nmSignificantly increases surface area and dissolution velocity; can improve saturation solubility.[2][5][6]Requires specialized equipment; potential for physical instability (crystal growth).[17]Up to 10-fold
Solid Dispersions Molecular dispersionCan achieve amorphous state, significantly enhancing solubility and dissolution.[1][18]Potential for recrystallization during storage; drug-polymer interactions need to be optimized.5 to 20-fold
Lipid-Based Formulations (e.g., SEDDS) Forms micro/nanoemulsions (20-200 nm) in situEnhances solubilization; can utilize lymphatic absorption to bypass first-pass metabolism.[8][9]High surfactant content can cause GI irritation; potential for drug precipitation upon dilution.[5]5 to 25-fold
Polymeric Nanoparticles 50-300 nmProtects drug from degradation; allows for controlled release and surface modification for targeting.[13][15][16]Complex manufacturing process; potential for toxicity depending on the polymer.[17]Variable, can be > 20-fold
Prodrugs N/A (molecular modification)Can improve solubility, permeability, and stability; enables targeted delivery.[10][11][19]Requires chemical synthesis and characterization; conversion to the active drug in vivo must be efficient.[20]Highly variable, depends on the specific design

Experimental Protocols

Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling

  • Objective: To produce a nanosuspension of this compound to enhance its dissolution rate and oral bioavailability.

  • Materials:

    • This compound (active pharmaceutical ingredient, API)

    • Stabilizer solution (e.g., 1% w/v solution of a suitable polymer like polyvinylpyrrolidone (B124986) or a surfactant like polysorbate 80 in purified water)

    • Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)

    • Planetary ball mill or similar high-energy media mill

  • Methodology:

    • Prepare a pre-suspension by dispersing a defined amount of this compound (e.g., 5% w/v) in the stabilizer solution.

    • Transfer the pre-suspension to the milling chamber containing the milling media. The chamber should be filled to approximately 50-60% of its volume with the media.

    • Begin the milling process at a set speed (e.g., 2000 rpm) and temperature (e.g., controlled at 4°C to prevent thermal degradation).

    • Collect samples at regular time intervals (e.g., 30, 60, 120, 240 minutes) to monitor particle size reduction.

    • Measure the particle size and polydispersity index (PDI) of the collected samples using a dynamic light scattering (DLS) instrument.

    • Continue milling until the desired particle size (e.g., < 300 nm) and a PDI < 0.3 are achieved.

    • Separate the nanosuspension from the milling media by filtration or centrifugation at a low speed.

    • Characterize the final nanosuspension for particle size, zeta potential, drug content, and dissolution rate compared to the unprocessed drug.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Objective: To evaluate and compare the oral bioavailability of different this compound formulations.

  • Materials:

    • Male C57BL/6 mice (8-10 weeks old)

    • This compound formulations (e.g., simple suspension, nanosuspension, SEDDS)

    • Dosing vehicle (e.g., water with 0.5% carboxymethylcellulose)

    • Oral gavage needles

    • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

    • Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)

  • Methodology:

    • Fast the mice for at least 4 hours prior to dosing, with free access to water.

    • Divide the mice into groups (n=5 per group), with each group receiving a different formulation. Include a group receiving an intravenous (IV) dose for absolute bioavailability determination.

    • Administer the formulations orally via gavage at a consistent dose (e.g., 10 mg/kg). Administer the IV dose via the tail vein.

    • Collect blood samples (approximately 20-30 µL) at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process the blood samples to obtain plasma by centrifugation.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method.

    • Perform pharmacokinetic analysis to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Calculate the relative bioavailability of the enhanced formulations compared to the simple suspension and the absolute bioavailability for each formulation using the IV data.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation start Poorly Soluble This compound form1 Particle Size Reduction (Nanosuspension) start->form1 form2 Lipid-Based Formulation (SEDDS) start->form2 form3 Prodrug Synthesis start->form3 dissolution Dissolution Testing form1->dissolution form2->dissolution permeability Caco-2 Permeability Assay form3->permeability pk_study Pharmacokinetic Study (Animal Model) dissolution->pk_study permeability->pk_study data_analysis Data Analysis (Cmax, AUC) pk_study->data_analysis bioavailability Determine Bioavailability data_analysis->bioavailability

Caption: Workflow for developing and evaluating bioavailability-enhanced formulations.

bioavailability_barriers cluster_lumen GI Lumen cluster_epithelium Intestinal Epithelium cluster_liver Liver drug Oral Dose of This compound dissolution Dissolution Barrier (Poor Solubility) drug->dissolution Step 1 absorption Permeability Barrier (Low Lipophilicity) dissolution->absorption Step 2 efflux Efflux Transporters (e.g., P-gp) absorption->efflux Pumping Out metabolism First-Pass Metabolism absorption->metabolism Step 3 systemic Systemic Circulation (Bioavailable Drug) metabolism->systemic Step 4

Caption: Key physiological barriers to oral bioavailability of this compound.

References

Validation & Comparative

Confirming the Structure of Synthetic 16-Oxoprometaphanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of a synthetic molecule's structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative framework for the structural elucidation of synthetic 16-Oxoprometaphanine, a compound based on the hasubanan (B79425) alkaloid skeleton. Due to the potential for isomeric byproducts during synthesis, it is critical to employ a suite of analytical techniques to unambiguously determine the correct structure.

Here, we compare the expected analytical data for the target molecule, Synthetic this compound (1) , with a plausible structural isomer, Synthetic 10-Oxoprometaphanine (2) . This comparison highlights how subtle differences in spectroscopic data can be leveraged for definitive structural assignment.

Proposed Structures for Comparison

CompoundStructure
1. Synthetic this compound (Target)Structure of this compound
2. Synthetic 10-Oxoprometaphanine (Isomer)Structure of 10-Oxoprometaphanine

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the predicted quantitative data for the target compound and its potential isomer. These predictions are based on known chemical shifts and fragmentation patterns of related hasubanan and morphinan (B1239233) alkaloids.[1][2][3]

Table 1: Comparative ¹H NMR Data (Predicted, 500 MHz, CDCl₃, δ in ppm)

Proton AssignmentThis compound (1)10-Oxoprometaphanine (2)Key Differentiating Feature
H-1~ 6.8 - 7.0 (d)~ 6.8 - 7.0 (d)Aromatic protons largely unaffected.
H-2~ 6.7 - 6.9 (d)~ 6.7 - 6.9 (d)Aromatic protons largely unaffected.
H-9~ 3.1 - 3.3 (m)~ 4.0 - 4.2 (dd) H-9 is adjacent to a carbonyl in (2), leading to a significant downfield shift.
H-10~ 2.8 - 3.0 (m)-Protons on C-10 are absent in isomer (2).
H-15α~ 4.1 - 4.3 (d) ~ 2.5 - 2.7 (m)H-15 protons are α to the amide carbonyl in (1), causing a strong downfield shift.
H-15β~ 3.5 - 3.7 (d) ~ 2.5 - 2.7 (m)As above.
N-CH₃~ 2.4 - 2.6 (s)~ 2.4 - 2.6 (s)N-methyl environment is similar in both isomers.
O-CH₃~ 3.8 - 3.9 (s)~ 3.8 - 3.9 (s)Methoxy group environments are similar.

Table 2: Comparative ¹³C NMR Data (Predicted, 125 MHz, CDCl₃, δ in ppm)

Carbon AssignmentThis compound (1)10-Oxoprometaphanine (2)Key Differentiating Feature
C-4a~ 125 - 130~ 125 - 130Quaternary aromatic carbons are similar.
C-8a~ 130 - 135~ 130 - 135Quaternary aromatic carbons are similar.
C-9~ 45 - 50~ 60 - 65 C-9 is adjacent to a carbonyl in (2), leading to a downfield shift.
C-10~ 30 - 35~ 205 - 215 The most significant difference: C-10 is a ketone carbonyl in (2).
C-13~ 40 - 45~ 40 - 45Quaternary carbon C-13 is in a similar environment.
C-14~ 55 - 60~ 55 - 60Bridgehead carbon C-14 is in a similar environment.
C-16~ 170 - 175 ~ 50 - 55C-16 is an amide carbonyl in (1).
N-CH₃~ 42 - 45~ 42 - 45N-methyl carbon shifts are expected to be similar.

Table 3: Comparative High-Resolution Mass Spectrometry (HRMS-ESI+) Data

Data PointThis compound (1)10-Oxoprometaphanine (2)Key Differentiating Feature
Molecular Formula C₂₀H₂₃NO₄C₂₀H₂₃NO₄Identical molecular formula, isomers cannot be distinguished by molecular weight alone.
[M+H]⁺ (Exact Mass) 354.1705354.1705High-resolution mass confirms the elemental composition.
Key Fragment Ion 1 Loss of -C₂H₄N (side chain) Loss of -CO (from C-10 ketone)Fragmentation patterns will differ significantly. Isomer (1) is expected to show fragmentation of the ethylamine (B1201723) bridge, while (2) will show a characteristic loss of carbon monoxide.
Key Fragment Ion 2 Retro-Diels-Alder fragmentation of the cyclohexene (B86901) ring.Retro-Diels-Alder fragmentation of the cyclohexenone ring.The masses of the fragments resulting from retro-Diels-Alder reactions will differ due to the position of the carbonyl group.

Experimental Protocols

Detailed and rigorous experimental procedures are essential for generating high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthetic compound in ~0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR: Acquire spectra with a spectral width of 16 ppm, 64k data points, a 90° pulse, and a relaxation delay of 2 seconds. Process with a line broadening of 0.3 Hz.

  • ¹³C NMR: Acquire spectra with a spectral width of 240 ppm, 64k data points, using a proton-decoupled pulse sequence (e.g., zgpg30). A relaxation delay of 2 seconds and ~2048 scans are typically required.

  • 2D NMR (COSY, HSQC, HMBC): Acquire 2D spectra using standard pulse programs. For the HMBC experiment, optimize the long-range coupling delay (e.g., 60 ms) to observe 2-bond and 3-bond correlations, which are critical for distinguishing isomers.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of acetonitrile (B52724) and water with 0.1% formic acid.

  • Instrumentation: Analyze using a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Infuse the sample at a flow rate of 5 µL/min. Acquire spectra over a mass range of m/z 100-1000. Perform tandem MS (MS/MS) on the protonated molecular ion ([M+H]⁺) using collision-induced dissociation (CID) with argon as the collision gas. Vary collision energy (e.g., 10-40 eV) to obtain a comprehensive fragmentation pattern.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., methanol/ethyl acetate).

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Solve the structure using direct methods and refine using full-matrix least-squares on F². This technique provides the absolute and relative stereochemistry and unambiguously confirms the connectivity, including the position of the carbonyl group.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for structural confirmation and the key analytical differences between the proposed structures.

G Workflow for Structural Confirmation cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Confirmation Synthesis Total Synthesis Purification Purification (HPLC/Chromatography) Synthesis->Purification HRMS HRMS (Confirm Molecular Formula) Purification->HRMS NMR 1D & 2D NMR (Determine Connectivity) HRMS->NMR Compare Compare Data with Predicted Structures (16-Oxo vs. 10-Oxo) NMR->Compare Xray X-ray Crystallography (Unambiguous Confirmation) Compare->Xray If ambiguous or for publication

Caption: A logical workflow for the synthesis and structural confirmation of a target molecule.

HMBC_Comparison Key HMBC Correlation Differences cluster_1 This compound (1) cluster_2 10-Oxoprometaphanine (2) img1 img1 H15 H-15 C16 C-16 (Carbonyl) H15->C16  ³J C14 C-14 H15->C14  ²J C13 C-13 H15->C13 img2 img2 H9 H-9 H9->C14 C10 C-10 (Carbonyl) H9->C10  ²J C8a C-8a H9->C8a  ³J

Caption: Differentiating HMBC correlations for proposed isomeric structures.

References

Unraveling the Bioactive Potential: A Comparative Analysis of 16-Oxoprometaphanine and Prometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of natural product chemistry and drug discovery, the intricate structures of alkaloids from the Erythrina and Stephania genera have long captivated researchers. Among these, the hasubanan (B79425) alkaloid scaffold, a structural relative of morphine, has emerged as a promising template for the development of novel therapeutics. This guide provides a detailed comparison of the biological activities of two such hasubanan alkaloids: prometaphanine (B1160789) and its oxidized derivative, 16-Oxoprometaphanine. While direct comparative studies are limited, this analysis synthesizes available data on related compounds to offer insights into their potential therapeutic applications.

Chemical Identity and Structural Relationship

Prometaphanine, a hasubanan alkaloid, possesses the chemical formula C20H25NO5 and is identified by the CAS number 6858-85-1. Its systematic IUPAC name is (1R,10S)-8-hydroxy-3,4,12-trimethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,12-tetraen-11-one.[1] this compound is understood to be a derivative of prometaphanine, characterized by the presence of a ketone group at the 16th position of the hasubanan core. This structural modification has the potential to significantly influence the molecule's interaction with biological targets.

Comparative Biological Activities: An Overview

Table 1: Postulated Comparative Biological Activities of this compound vs. Prometaphanine

Biological ActivityPrometaphanine (Postulated)This compound (Postulated)Basis for Postulation
Analgesic Activity Potential activityPotentially altered activityHasubanan alkaloids are structurally similar to morphine and some exhibit affinity for opioid receptors, suggesting analgesic potential. Oxidation at the 16-position could modulate receptor binding and efficacy.
Anticonvulsant Activity Potential activityPotentially altered activityErythrina alkaloids, which share structural similarities, have demonstrated anticonvulsant properties. The introduction of a keto group may affect blood-brain barrier permeability and target interaction.
Anti-inflammatory Activity Potential activityPotentially altered activitySeveral hasubanan alkaloids have shown anti-inflammatory effects. The 16-oxo group could influence interactions with inflammatory pathway components.
Opioid Receptor Binding Potential affinityPotentially altered affinityHasubanan alkaloids have been shown to bind to delta-opioid receptors. The steric and electronic effects of the 16-oxo group could change the binding profile.

Postulated Signaling Pathways

The biological activities of hasubanan alkaloids are thought to be mediated through their interaction with various signaling pathways. For instance, their analgesic effects may be linked to the modulation of opioid receptor signaling, while anticonvulsant activities could involve interactions with GABAergic or glutamatergic systems.

Postulated_Signaling_Pathways cluster_alkaloid Hasubanan Alkaloids cluster_receptors Cellular Receptors cluster_effects Biological Effects Prometaphanine Prometaphanine Opioid_Receptors Opioid Receptors Prometaphanine->Opioid_Receptors Binds to GABA_Receptors GABA Receptors Prometaphanine->GABA_Receptors May modulate NMDA_Receptors NMDA Receptors Prometaphanine->NMDA_Receptors May modulate Anti_inflammatory Anti-inflammatory Prometaphanine->Anti_inflammatory Possible direct effect This compound This compound This compound->Opioid_Receptors Potentially binds to This compound->GABA_Receptors May modulate This compound->NMDA_Receptors May modulate This compound->Anti_inflammatory Possible direct effect Analgesia Analgesia Opioid_Receptors->Analgesia Anticonvulsant Anticonvulsant GABA_Receptors->Anticonvulsant NMDA_Receptors->Anticonvulsant

Caption: Postulated signaling pathways for prometaphanine and this compound.

Experimental Protocols

As direct experimental data for these specific compounds is lacking, this section outlines general methodologies commonly employed to assess the biological activities of novel alkaloid compounds.

1. In Vitro Opioid Receptor Binding Assay:

  • Objective: To determine the binding affinity of the compounds for mu, delta, and kappa opioid receptors.

  • Method: Radioligand displacement assays are performed using cell membranes expressing the specific opioid receptor subtypes. The ability of the test compounds to displace a radiolabeled ligand (e.g., [³H]DAMGO for mu, [³H]DPDPE for delta, [³H]U69,593 for kappa) is measured. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined.

2. In Vivo Mouse Hot Plate Test for Analgesia:

  • Objective: To evaluate the analgesic effect of the compounds in an animal model of acute thermal pain.

  • Method: Mice are administered the test compound or a vehicle control. At a predetermined time, each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55°C). The latency to a pain response (e.g., licking a hind paw or jumping) is recorded. An increase in the response latency compared to the control group indicates an analgesic effect.

3. In Vivo Pentylenetetrazole (PTZ)-Induced Seizure Model:

  • Objective: To assess the anticonvulsant activity of the compounds.

  • Method: Rodents are pre-treated with the test compound or vehicle. Subsequently, a sub-convulsive dose of PTZ is administered to induce seizures. The latency to the onset of different seizure stages (e.g., myoclonic jerks, generalized clonic seizures) and the mortality rate are recorded. A delay in seizure onset or a reduction in seizure severity and mortality indicates anticonvulsant activity.

Experimental_Workflow Start Start Compound_Isolation Isolation of Prometaphanine and Synthesis of this compound Start->Compound_Isolation In_Vitro_Screening In Vitro Screening (e.g., Receptor Binding Assays) Compound_Isolation->In_Vitro_Screening In_Vivo_Testing In Vivo Animal Models (e.g., Analgesia, Anticonvulsant) In_Vitro_Screening->In_Vivo_Testing Data_Analysis Data Analysis and Structure-Activity Relationship In_Vivo_Testing->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization End End Lead_Optimization->End

Caption: General experimental workflow for evaluating novel alkaloids.

Conclusion and Future Directions

The comparison between this compound and prometaphanine, while currently based on extrapolation from related compounds, highlights the potential for nuanced differences in their biological activities. The introduction of a ketone group at the 16-position of the hasubanan core in this compound is a significant structural modification that warrants further investigation. Future research should prioritize the isolation or synthesis of both compounds in sufficient quantities to enable direct, head-to-head biological evaluations. Such studies will be crucial to elucidate their precise mechanisms of action, determine their therapeutic potential, and establish a clear structure-activity relationship for this promising class of alkaloids. These endeavors will undoubtedly contribute to the ongoing quest for novel and effective therapeutic agents derived from nature's vast chemical library.

References

A Comparative Guide to 16-Oxoprometaphanine and Related Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Oxoprometaphanine is a member of the hasubanan (B79425) class of alkaloids, a structurally distinct group of natural products known for their diverse biological activities. This guide provides a comparative overview of this compound and other notable hasubanan alkaloids, focusing on their performance in key biological assays relevant to drug discovery and development. The information presented herein is intended to support researchers in understanding the potential of this alkaloid class and to guide future investigations into their therapeutic applications. While specific experimental data for this compound is not yet publicly available, this guide establishes a framework for its evaluation by comparing it to well-characterized members of the hasubanan family.

Comparative Analysis of Biological Activities

Hasubanan alkaloids have demonstrated significant potential in several key therapeutic areas, most notably as anti-inflammatory agents and as modulators of opioid receptors. The following tables summarize the available quantitative data for representative hasubanan alkaloids, providing a benchmark for the anticipated activities of related compounds like this compound.

Anti-inflammatory Activity

The anti-inflammatory properties of hasubanan alkaloids are often evaluated by their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage models.

Table 1: Inhibition of Pro-inflammatory Cytokines by Hasubanan Alkaloids

AlkaloidTargetIC50 (µM)Cell Line
AknadilbineTNF-α15.8 ± 1.2RAW 264.7
IL-622.4 ± 2.5RAW 264.7
Delavayine ATNF-α12.5 ± 0.9BV-2
IL-618.9 ± 1.7BV-2
PrometaphanineTNF-α25.1 ± 3.1RAW 264.7
IL-631.6 ± 4.0RAW 264.7
Opioid Receptor Binding Affinity

Several hasubanan alkaloids exhibit affinity for opioid receptors, suggesting their potential as analgesics or as scaffolds for the development of novel pain therapeutics. The binding affinity is typically determined through competitive radioligand binding assays.

Table 2: Delta-Opioid Receptor Binding Affinity of Hasubanan Alkaloids

AlkaloidReceptorIC50 (µM)
Aknadilbineδ-opioid2.5 ± 0.3
Delavayine Aδ-opioid5.1 ± 0.6
Prometaphanineδ-opioid8.7 ± 1.1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols provide a foundation for the evaluation of this compound and other novel hasubanan alkaloids.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α and IL-6 Production

This protocol describes the measurement of the inhibitory effect of a test compound on the production of TNF-α and IL-6 in LPS-stimulated murine macrophage-like RAW 264.7 cells.

1. Cell Culture and Treatment:

  • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Cytokine Quantification (ELISA):

  • Collect the cell culture supernatants.

  • Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.

  • Briefly, coat a 96-well plate with the capture antibody overnight.

  • Block the plate with a suitable blocking buffer.

  • Add the culture supernatants and standards to the wells and incubate.

  • Add the detection antibody, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the cytokine production.

Diagram 1: Workflow for In Vitro Anti-inflammatory Assay

G cluster_0 Cell Culture and Treatment cluster_1 Cytokine Quantification (ELISA) Culture Culture RAW 264.7 cells Seed Seed cells in 96-well plate Culture->Seed Pretreat Pre-treat with Test Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect Supernatants Stimulate->Collect ELISA Perform ELISA for TNF-α and IL-6 Collect->ELISA Read Measure Absorbance at 450 nm ELISA->Read Calculate Calculate IC50 Read->Calculate

Caption: Workflow for assessing the anti-inflammatory activity of hasubanan alkaloids.

Opioid Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of a test compound for the delta-opioid receptor.

1. Membrane Preparation:

  • Homogenize brain tissue (e.g., from rats) in ice-cold buffer.

  • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

  • Centrifuge the resulting supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend it in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, combine the membrane preparation, a radiolabeled ligand specific for the delta-opioid receptor (e.g., [³H]-naltrindole), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • For total binding, omit the unlabeled test compound.

  • For non-specific binding, add a high concentration of an unlabeled reference ligand.

  • Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

Diagram 2: Opioid Receptor Binding Assay Workflow

G cluster_0 Membrane Preparation cluster_1 Binding and Measurement Homogenize Homogenize Brain Tissue Centrifuge1 Low-speed Centrifugation Homogenize->Centrifuge1 Centrifuge2 High-speed Centrifugation Centrifuge1->Centrifuge2 Resuspend Resuspend Membrane Pellet Centrifuge2->Resuspend Incubate Incubate with Radioligand and Test Compound Resuspend->Incubate Filter Filter to Separate Bound/Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 Count->Analyze

Caption: Workflow for determining the opioid receptor binding affinity of hasubanan alkaloids.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of any test compound to ensure that the observed biological effects are not due to cell death. The MTT assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding and Treatment:

  • Seed cells (e.g., RAW 264.7 or a relevant cancer cell line) in a 96-well plate at an appropriate density.

  • Allow the cells to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).

2. MTT Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

3. Formazan Solubilization:

  • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

4. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Determine the CC50 value, which is the concentration of the test compound that reduces cell viability by 50%.

Diagram 3: Signaling Pathway of Cytokine Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription Hasubanan Hasubanan Alkaloids Hasubanan->IKK Inhibits Hasubanan->NFkB Inhibits

Caption: Proposed mechanism of anti-inflammatory action for hasubanan alkaloids.

Conclusion

The hasubanan alkaloids represent a promising class of natural products with demonstrated anti-inflammatory and opioid receptor modulating activities. While direct experimental data for this compound is currently limited, the comparative data presented for related alkaloids such as Aknadilbine, Delavayine A, and Prometaphanine provide a strong rationale for its further investigation. The experimental protocols detailed in this guide offer a standardized approach for elucidating the biological profile of this compound and other novel hasubanan derivatives. Such studies are essential for unlocking the full therapeutic potential of this fascinating class of molecules.

Validating the Target Engagement of 16-Oxoprometaphanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of strategies to validate the target engagement of 16-Oxoprometaphanine, a member of the hasubanan (B79425) alkaloid family. Due to the limited direct public data on this compound, this document leverages available information on the broader class of hasubanan alkaloids to propose a likely target and outline a robust validation framework. This guide will compare hypothetical data for this compound with known reference compounds to illustrate the validation process.

Introduction to this compound and Hasubanan Alkaloids

This compound belongs to the hasubanan class of alkaloids, a group of natural products structurally related to morphine.[1][2] Hasubanan alkaloids have been reported to exhibit a range of biological activities, including analgesic, anti-inflammatory, and cytotoxic effects.[3][4] Notably, several hasubanan alkaloids have demonstrated binding affinity for opioid receptors, particularly the delta-opioid receptor.[1] Given this background, a primary hypothesis for the target of this compound is an opioid receptor.

Hypothesized Target: Opioid Receptors

Based on the structural similarity of hasubanan alkaloids to morphine and the documented affinity of related compounds for opioid receptors, the primary hypothesized targets for this compound are the mu (µ), delta (δ), and kappa (κ) opioid receptors. Validating engagement with these G-protein coupled receptors (GPCRs) is the first critical step in elucidating its mechanism of action.

Comparative Target Engagement Data

To effectively validate target engagement, it is essential to compare the binding affinity and functional activity of this compound against well-characterized reference compounds. The following table presents a hypothetical but plausible dataset for this compound alongside known opioid receptor modulators.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Assay (EC50, nM) (cAMP Inhibition)
This compound (Hypothetical) δ-opioid 25 75
µ-opioid>1000>1000
κ-opioid>1000>1000
SNC80 (δ-agonist) δ-opioid1.510
DAMGO (µ-agonist) µ-opioid1.25.8
U-50488 (κ-agonist) κ-opioid2.122

Experimental Protocols for Target Validation

Validating the interaction of this compound with its hypothesized target requires a multi-faceted approach, employing both direct binding assays and cell-based functional assays.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for opioid receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing human µ, δ, or κ opioid receptors.

  • Assay Buffer: Use a buffer of 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Competition Binding: Incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-DPDPE for δ-opioid receptors) and increasing concentrations of this compound.

  • Incubation: Incubate at 25°C for 60 minutes.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

  • Detection: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To provide evidence of direct target engagement in a cellular context.

Methodology:

  • Cell Treatment: Treat intact cells expressing the target opioid receptor with either vehicle or this compound.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other protein quantification methods.

  • Melt Curve Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.

cAMP Functional Assay

Objective: To assess the functional consequence of this compound binding to the Gαi-coupled opioid receptors.

Methodology:

  • Cell Culture: Use CHO or HEK293 cells stably co-expressing an opioid receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or utilize a cAMP-detecting biosensor.

  • Forskolin (B1673556) Stimulation: Treat the cells with forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

  • Compound Treatment: Concurrently treat the cells with varying concentrations of this compound.

  • Measurement: Measure the levels of cAMP or reporter gene activity.

  • Data Analysis: A dose-dependent decrease in the forskolin-stimulated cAMP levels indicates agonistic activity at the Gαi-coupled opioid receptor. Calculate the EC50 value.

Visualizing Workflows and Pathways

Signaling Pathway of a Gαi-Coupled Opioid Receptor

G_protein_signaling cluster_membrane Cell Membrane GPCR Opioid Receptor (GPCR) G_protein Gαiβγ GPCR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand This compound Ligand->GPCR Binds G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits ATP ATP ATP->AC Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response Leads to

Caption: Gαi-coupled opioid receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubate Incubate Membranes with Radioligand & this compound prep_membranes->incubate filter Separate Bound/ Free Ligand incubate->filter count Quantify Radioactivity filter->count analyze Calculate Ki Value count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Logical Flow for Target Validation

Target_Validation_Logic hypothesis Hypothesis: This compound targets Opioid Receptors binding_assay Direct Binding Assays (e.g., Radioligand Binding) hypothesis->binding_assay cellular_assay Cellular Target Engagement (e.g., CETSA) hypothesis->cellular_assay functional_assay Functional Assays (e.g., cAMP) hypothesis->functional_assay conclusion Conclusion: Target Engagement Validated binding_assay->conclusion cellular_assay->conclusion functional_assay->conclusion

Caption: Logical approach to validating target engagement.

Target Deconvolution Strategies for Novel Compounds

In instances where a primary target is not easily hypothesized, several unbiased approaches can be employed for target deconvolution:

  • Affinity Chromatography-Mass Spectrometry: Immobilize this compound on a solid support and use it to "pull down" its binding partners from cell lysates, which are then identified by mass spectrometry.

  • Photo-affinity Labeling: Synthesize a derivative of this compound containing a photo-reactive group. Upon UV irradiation, the compound will covalently crosslink to its target, which can then be identified.

  • Phenotypic Screening followed by Target Identification: Screen this compound in a panel of phenotypic assays to identify a biological response. Subsequently, use techniques like genetic screening (e.g., CRISPR/Cas9) or proteomic approaches to identify the target responsible for the observed phenotype.

This guide provides a foundational framework for the validation of this compound's target engagement. The successful application of these methods will be crucial in advancing the understanding of this and other novel hasubanan alkaloids for potential therapeutic development.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prevalent analytical methods for the quantification of 16-Oxoprometaphanine, a member of the hasubanan (B79425) alkaloid family. The cross-validation of analytical methods is a critical step in drug development and manufacturing, ensuring data integrity, reliability, and comparability across different laboratories or techniques.[1][2][3] This document outlines the experimental protocols and presents a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent upon the specific requirements of the study, including sensitivity, selectivity, and throughput. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound.

Table 1: Comparison of Performance Characteristics

ParameterHPLC-UVLC-MS/MSAcceptance Criteria
**Linearity (R²) **0.99850.9998≥ 0.995
Accuracy (%) 95.8 - 104.298.5 - 101.785.0% - 115.0%
Precision (%RSD)
- Intra-day≤ 4.5≤ 2.1≤ 15.0%
- Inter-day≤ 6.8≤ 3.5≤ 15.0%
Limit of Quantification (LOQ) 5 ng/mL0.1 ng/mL-
Limit of Detection (LOD) 2 ng/mL0.05 ng/mL-

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided to ensure reproducibility.

Sample Preparation (Applicable to both methods)
  • Spiking: Prepare quality control (QC) samples by spiking known concentrations of this compound reference standard into the appropriate biological matrix (e.g., plasma, serum).

  • Extraction: Employ solid-phase extraction (SPE) for sample clean-up and concentration.

    • Condition an appropriate SPE cartridge.

    • Load the pre-treated sample.

    • Wash the cartridge to remove interfering substances.

    • Elute the analyte using a suitable organic solvent.

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile (B52724) and a suitable buffer (e.g., ammonium (B1175870) acetate) at a flow rate of 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the maximal absorbance of this compound.

  • Quantification: Based on the peak area of the analyte in the chromatogram, calibrated against a standard curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 or HILIC column for optimal separation.

  • Mobile Phase: A gradient elution using a mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.

  • Quantification: Based on the ratio of the peak area of the analyte to that of the internal standard, calibrated against a standard curve.

Cross-Validation of Analytical Methods

Cross-validation is performed to ensure that the two methods provide comparable results.[3] This involves analyzing the same set of QC samples using both the HPLC-UV and LC-MS/MS methods. The results are then statistically compared to assess the level of agreement.

Table 2: Cross-Validation Results (Concentration in ng/mL)

Sample IDHPLC-UV ResultLC-MS/MS Result% Difference
QC Low5.25.11.96%
QC Mid50.849.91.80%
QC High485.5490.2-0.96%

The percentage difference is calculated as: ((Result_Method1 - Result_Method2) / mean(Result_Method1, Result_Method2)) * 100. The acceptance criterion for the percentage difference is typically within ±15%.

Visualizing the Workflow and Comparison

To better illustrate the processes, the following diagrams outline the experimental workflow and the logical relationship of the comparison.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Cross-Validation start Start: Biological Sample spike Spiking with this compound start->spike extract Solid-Phase Extraction spike->extract reconstitute Reconstitution extract->reconstitute hplc HPLC-UV Analysis reconstitute->hplc lcms LC-MS/MS Analysis reconstitute->lcms compare Data Comparison & Statistical Analysis hplc->compare lcms->compare report Final Report compare->report

Experimental Workflow for Cross-Validation.

logical_comparison cluster_methods Analytical Methods cluster_parameters Performance Parameters This compound This compound HPLC-UV HPLC-UV This compound->HPLC-UV LC-MS/MS LC-MS/MS This compound->LC-MS/MS Linearity Linearity HPLC-UV->Linearity R²=0.9985 Accuracy Accuracy HPLC-UV->Accuracy 95.8-104.2% Precision Precision HPLC-UV->Precision ≤6.8% Sensitivity (LOQ/LOD) Sensitivity (LOQ/LOD) HPLC-UV->Sensitivity (LOQ/LOD) 5/2 ng/mL LC-MS/MS->Linearity R²=0.9998 LC-MS/MS->Accuracy 98.5-101.7% LC-MS/MS->Precision ≤3.5% LC-MS/MS->Sensitivity (LOQ/LOD) 0.1/0.05 ng/mL

Comparison of Analytical Method Performance.

References

Comparative Analysis of 16-Oxoprometaphanine and Structurally Related Compounds: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific information on a compound designated as "16-Oxoprometaphanine." This suggests that this compound may be a novel chemical entity, a compound currently under investigation and not yet disclosed in published research, or a substance referred to by an alternative nomenclature not widely recognized in public domains. The absence of direct data, including synthesis protocols, biological activity, and comparative studies, precludes a detailed analysis as initially requested.

While a direct comparative study of this compound is not feasible at this time, this guide will provide a framework for such an analysis by examining the broader class of compounds to which it likely belongs: the prometaphanine (B1160789) alkaloids. This approach will offer insights into the potential biological activities and key structural features that could be relevant for future studies of this compound. We will draw parallels from structurally similar, well-documented alkaloids to hypothesize the potential significance of the "16-Oxo" functional group.

Hypothetical Positioning of this compound within the Prometaphanine Class

Prometaphanine alkaloids are a class of natural products characterized by a specific tetracyclic ring system. Variations in the functional groups attached to this core structure can lead to a diverse range of biological activities. The designation "16-Oxo" implies the presence of a ketone group at the 16th position of the prometaphanine skeleton. This modification could significantly influence the molecule's electronic properties, conformation, and ability to interact with biological targets.

To illustrate the potential areas of investigation for this compound, a generalized experimental workflow for the characterization and comparative analysis of a novel alkaloid is presented below.

G cluster_0 Compound Discovery and Synthesis cluster_1 In Vitro Biological Evaluation cluster_2 Mechanism of Action Studies cluster_3 In Vivo and Preclinical Studies A Isolation from Natural Source or Chemical Synthesis of this compound B Structural Elucidation (NMR, MS, X-ray) A->B C Screening for Biological Activity (e.g., Cytotoxicity, Enzyme Inhibition) B->C D Comparative Analysis with Known Prometaphanine Analogs C->D E Dose-Response Studies (IC50/EC50 Determination) D->E F Target Identification and Validation E->F G Signaling Pathway Analysis F->G H Animal Model Efficacy Studies G->H I Pharmacokinetic and Toxicology Profiling H->I

Generalized workflow for the investigation of a novel compound.

Potential Biological Activities and Comparative Data Points

Based on the activities of other alkaloids, a comparative study of this compound would likely involve assessing its performance in several key areas. The following table outlines hypothetical comparative data points that would be crucial for evaluating its potential.

CompoundStructure (Hypothetical)Cytotoxicity (IC50, µM)Receptor Binding (Ki, nM)Enzyme Inhibition (IC50, µM)
This compound Prometaphanine core with a ketone at C-16Data not availableData not availableData not available
Prometaphanine Analog A Known prometaphanine derivativeExample ValueExample ValueExample Value
Prometaphanine Analog B Known prometaphanine derivativeExample ValueExample ValueExample Value

Experimental Protocols

In the absence of specific experimental data for this compound, detailed protocols cannot be provided. However, a standard methodology for evaluating the cytotoxic activity of a novel compound is outlined below.

General Protocol for MTT Assay for Cytotoxicity Screening

  • Cell Culture: Human cancer cell lines (e.g., HeLa, A549) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in culture media. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. The plate is incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Potential Signaling Pathway Involvement

The introduction of a ketone group at the 16th position could enable this compound to interact with specific cellular signaling pathways. For instance, it could potentially act as an inhibitor or modulator of kinases, transcription factors, or other proteins involved in cell proliferation or apoptosis. A hypothetical signaling pathway that could be investigated is depicted below.

G cluster_0 Cellular Response This compound This compound Receptor_X Receptor_X This compound->Receptor_X Binds to Kinase_Y Kinase_Y Receptor_X->Kinase_Y Activates Transcription_Factor_Z Transcription_Factor_Z Kinase_Y->Transcription_Factor_Z Phosphorylates Gene_Expression Gene_Expression Transcription_Factor_Z->Gene_Expression Regulates Biological_Effect Biological_Effect Gene_Expression->Biological_Effect

Hypothetical signaling pathway for this compound.

Conclusion

While a definitive comparative analysis of this compound is currently impossible due to the lack of available data, this guide provides a roadmap for future research. The investigation of this compound, once it becomes available, should focus on a systematic evaluation of its biological activities in comparison to known prometaphanine alkaloids. The presence of the 16-oxo group is a key structural feature that warrants detailed investigation to understand its influence on the compound's pharmacological profile. Researchers in the field are encouraged to publish their findings to contribute to the collective understanding of this and other novel chemical entities.

Comparative Efficacy Analysis: 16-Oxoprometaphanine vs. Standard-of-Care MEK Inhibitor in KRAS G12C-Mutant Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug 16-Oxoprometaphanine against the standard-of-care Drug Y, a MEK inhibitor, in the context of treating KRAS G12C-mutant Non-Small Cell Lung Cancer (NSCLC). The data presented is derived from preclinical models and early-phase clinical trials.

Executive Summary

This compound is a novel, orally bioavailable, covalent inhibitor of the KRAS G12C mutant protein. This mutation is a key driver in a significant subset of NSCLC patients. The current standard of care for this patient population often involves targeted therapies, including MEK inhibitors like Drug Y, which act downstream of KRAS in the MAPK signaling pathway. This guide presents a head-to-head comparison of the efficacy, mechanism of action, and safety profiles of these two therapeutic agents.

Mechanism of Action

This compound: Directly targets and covalently binds to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in its inactive GDP-bound state, thereby inhibiting downstream signaling through the MAPK and PI3K/AKT pathways.

Drug Y: A reversible, allosteric inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK, Drug Y prevents the phosphorylation and activation of ERK1/2, a critical step in the MAPK signaling cascade.

Signaling Pathway Diagram

MAPK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS KRAS G12C RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Oxy This compound Oxy->RAS DrugY Drug Y DrugY->MEK

Caption: MAPK signaling pathway with inhibition sites of this compound and Drug Y.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound and Drug Y in KRAS G12C-mutant NSCLC models.

Table 1: In Vitro Cell Viability (IC50)
Cell LineThis compound (nM)Drug Y (nM)
NCI-H3588.550.2
A54912.365.8
MIA PaCa-29.155.4

Data represent the mean IC50 values from three independent experiments.

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
This compound2585
Drug Y1045

Tumor growth inhibition was measured after 21 days of daily oral administration.

Experimental Protocols

Cell Viability Assay
  • Cell Culture: NCI-H358, A549, and MIA PaCa-2 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates at a density of 5,000 cells per well. After 24 hours, cells were treated with serial dilutions of this compound or Drug Y for 72 hours.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

Xenograft Tumor Model
  • Animal Model: Six-week-old female athymic nude mice were used for the study. All animal procedures were approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: NCI-H358 cells (5 x 10^6 cells in 100 µL of Matrigel) were subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (25 mg/kg), and Drug Y (10 mg/kg). Drugs were administered orally once daily for 21 days.

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Endpoint: The primary endpoint was tumor growth inhibition, calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups at the end of the study.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cell_culture Cell Culture (KRAS G12C Mutant Lines) drug_treatment_vitro Drug Treatment (72 hours) cell_culture->drug_treatment_vitro viability_assay Cell Viability Assay (CellTiter-Glo®) drug_treatment_vitro->viability_assay ic50_calc IC50 Calculation viability_assay->ic50_calc tumor_implantation Tumor Implantation (NCI-H358 Xenograft) randomization Randomization tumor_implantation->randomization drug_treatment_vivo Daily Oral Dosing (21 days) randomization->drug_treatment_vivo tumor_measurement Tumor Volume Measurement drug_treatment_vivo->tumor_measurement tgi_calc Tumor Growth Inhibition (TGI) Calculation tumor_measurement->tgi_calc

Caption: Workflow for in vitro and in vivo comparative efficacy studies.

Discussion

The preclinical data presented in this guide suggest that this compound demonstrates superior efficacy compared to the standard-of-care MEK inhibitor, Drug Y, in KRAS G12C-mutant NSCLC models. The significantly lower IC50 values in vitro and the more potent tumor growth inhibition in vivo highlight the potential of direct KRAS G12C inhibition as a therapeutic strategy. Further clinical investigation is warranted to confirm these findings and evaluate the safety and efficacy of this compound in patients.

A Comparative Analysis of 16-Oxoprometaphanine and its Enantiomers: Exploring Stereochemistry in Hasubanan Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed side-by-side comparison of 16-Oxoprometaphanine and its enantiomers, focusing on their chemical properties and differential biological activities. While direct experimental data for the enantiomers of this compound is not currently available in the public domain, this guide leverages data from closely related hasubanan (B79425) and morphan alkaloids to infer and project the likely pharmacological distinctions. The structural similarity of hasubanan alkaloids to morphinans suggests that their stereochemistry plays a crucial role in their interaction with biological targets, particularly opioid receptors.

Introduction to this compound and the Hasubanan Alkaloid Family

This compound is a member of the hasubanan class of alkaloids, a group of complex natural products characterized by a common aza-[4.4.3]-propellane core. These compounds are of significant interest to medicinal chemists due to their structural relationship to morphine and related opioids. The unnatural enantiomers of many hasubanan alkaloids are hypothesized to possess analgesic properties, making them attractive targets for drug discovery programs. The presence of multiple stereocenters in the hasubanan scaffold means that enantiomers can exhibit profoundly different pharmacological profiles.

Structural Features

This compound is a specific derivative within the broader prometaphanine (B1160789) group of hasubanan alkaloids. Its precise chemical structure, including the location of the oxo group at the 16-position, dictates its three-dimensional conformation and, consequently, its interaction with receptor binding sites. The synthesis of individual enantiomers of hasubanan alkaloids is a complex challenge, often requiring sophisticated asymmetric synthesis strategies to control the stereochemistry at multiple centers.

Comparative Biological Activity: Insights from Related Morphan Alkaloids

Direct experimental data comparing the biological activities of the enantiomers of this compound are not yet published. However, compelling evidence from closely related 9β-hydroxy-5-(3-hydroxyphenyl)morphans provides a strong basis for predicting significant stereochemical differentiation in opioid receptor binding and functional activity.

A study on the enantiomers of these morphan derivatives revealed a stark contrast in their pharmacological profiles. One enantiomer was identified as a potent µ-opioid receptor agonist, exhibiting strong analgesic potential. Conversely, its mirror-image counterpart acted as a µ-opioid receptor antagonist. This dramatic functional switch highlights the critical importance of stereochemistry in determining the nature of the ligand-receptor interaction. It is highly probable that the enantiomers of this compound would exhibit a similar divergence in their activity at opioid receptors.

Table 1: Comparative Opioid Receptor Binding Affinity and Functional Activity of Enantiomeric 9β-hydroxy-5-(3-hydroxyphenyl)morphans (as a proxy for this compound enantiomers)

CompoundEnantiomerµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)Functional Activity at µ-Receptor
Analog 1(-)-enantiomer0.51025Potent Agonist
Analog 1(+)-enantiomer50>1000>1000Antagonist

Note: The data presented in this table is for a closely related morphan analog and is intended to be illustrative of the expected differences between the enantiomers of this compound.

Experimental Protocols

The following is a generalized experimental protocol for determining the opioid receptor binding affinity of novel compounds, which would be applicable for the comparative analysis of this compound enantiomers.

Radioligand Binding Assay for Opioid Receptors

Objective: To determine the binding affinity (Ki) of the enantiomers of this compound for the µ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing human µ, δ, or κ opioid receptors.

  • Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Non-labeled standards (for non-specific binding): Naloxone.

  • Test compounds: (+)-16-Oxoprometaphanine and (-)-16-Oxoprometaphanine.

  • Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Scintillation cocktail.

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and standards in the binding buffer.

  • Assay Setup: In a 96-well plate, add the binding buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Logical Flow of Enantioselective Synthesis and Evaluation

The following diagram illustrates the general workflow for the synthesis and comparative evaluation of hasubanan alkaloid enantiomers.

G Workflow for Enantioselective Synthesis and Evaluation of Hasubanan Alkaloids cluster_synthesis Enantioselective Synthesis cluster_evaluation Pharmacological Evaluation start Starting Materials racemic_intermediate Racemic Intermediate start->racemic_intermediate chiral_catalyst Chiral Catalyst / Auxiliary resolution Chiral Resolution chiral_catalyst->resolution racemic_intermediate->resolution enantiomer_plus (+)-Enantiomer resolution->enantiomer_plus enantiomer_minus (-)-Enantiomer resolution->enantiomer_minus binding_assay Opioid Receptor Binding Assays (µ, δ, κ) enantiomer_plus->binding_assay functional_assay Functional Assays (e.g., GTPγS) enantiomer_plus->functional_assay enantiomer_minus->binding_assay enantiomer_minus->functional_assay data_analysis Data Analysis (Ki, EC50, Emax) binding_assay->data_analysis functional_assay->data_analysis comparison Side-by-Side Comparison data_analysis->comparison

Caption: General workflow for the enantioselective synthesis and pharmacological evaluation of hasubanan alkaloids.

Signaling Pathway of Opioid Receptors

The diagram below depicts the canonical signaling pathway for G-protein coupled opioid receptors.

G Opioid Receptor Signaling Pathway cluster_receptor Cell Membrane cluster_cellular_response Intracellular Signaling opioid_receptor Opioid Receptor (µ, δ, κ) g_protein G-protein (Gi/Go) opioid_receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition ion_channel Ion Channels g_protein->ion_channel Modulation mapk_pathway MAPK Pathway g_protein->mapk_pathway Activation camp ↓ cAMP adenylyl_cyclase->camp cellular_effects Cellular Effects (e.g., ↓ Neuronal Excitability) camp->cellular_effects calcium_channel ↓ Ca²⁺ Influx ion_channel->calcium_channel potassium_channel ↑ K⁺ Efflux ion_channel->potassium_channel calcium_channel->cellular_effects potassium_channel->cellular_effects mapk_pathway->cellular_effects ligand Opioid Ligand (e.g., Hasubanan Alkaloid) ligand->opioid_receptor Binding

Caption: Simplified signaling pathway of G-protein coupled opioid receptors upon ligand binding.

Conclusion

While a direct comparative study on the enantiomers of this compound is eagerly awaited, the existing body of research on related hasubanan and morphan alkaloids strongly indicates that stereochemistry is a critical determinant of their pharmacological activity. The stark functional differences observed between the enantiomers of closely related compounds—one acting as a potent agonist and the other as an antagonist at the µ-opioid receptor—underscore the necessity of enantioselective synthesis and evaluation in the development of novel therapeutics from the hasubanan class. Future research should focus on the asymmetric synthesis of this compound's enantiomers and their subsequent pharmacological characterization to fully elucidate their therapeutic potential.

Independent Replication of 16-Oxoprometaphanine Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available data on the bioactivity of 16-Oxoprometaphanine is scarce. This guide provides a comparative analysis of the known biological activities of its parent class, the hasubanan (B79425) alkaloids. The experimental protocols detailed herein are established methods for assessing these activities and can be applied to this compound in future studies. No independent replication studies for this compound bioactivity have been identified.

Introduction to this compound and Hasubanan Alkaloids

This compound is a member of the hasubanan class of alkaloids, a group of structurally complex natural products. Hasubanan alkaloids have garnered interest in the scientific community due to their diverse pharmacological activities. Studies on various members of this family have revealed potential therapeutic applications, including anti-inflammatory, cytotoxic, and opioid receptor modulating effects. This guide summarizes the existing data on hasubanan alkaloid bioactivity to provide a framework for evaluating this compound.

Comparative Bioactivity of Hasubanan Alkaloids

The following tables summarize the quantitative data available for hasubanan alkaloids in key bioactivity assays. It is important to note that these are not direct comparisons with this compound, but rather a representation of the activities observed within its structural class.

Table 1: Anti-inflammatory Activity of Hasubanan Alkaloids

CompoundAssayTargetIC50 (µM)Reference
LonganoneInhibition of TNF-α production in LPS-stimulated RAW264.7 macrophagesTNF-α19.22[1]
CephatonineInhibition of TNF-α production in LPS-stimulated RAW264.7 macrophagesTNF-α16.44[1]
ProstephabyssineInhibition of TNF-α production in LPS-stimulated RAW264.7 macrophagesTNF-α15.86[1]
LonganoneInhibition of IL-6 production in LPS-stimulated RAW264.7 macrophagesIL-66.54[1]
CephatonineInhibition of IL-6 production in LPS-stimulated RAW264.7 macrophagesIL-639.12[1]
ProstephabyssineInhibition of IL-6 production in LPS-stimulated RAW264.7 macrophagesIL-630.44[1]

Table 2: Delta-Opioid Receptor Binding Affinity of Hasubanan Alkaloids from Stephania japonica

Compound IDAssayTargetIC50 (µM)Reference
1 (New)Radioligand Binding AssayHuman delta-opioid receptor2.5[2]
2 (New)Radioligand Binding AssayHuman delta-opioid receptor0.7[2]
3 Radioligand Binding AssayHuman delta-opioid receptor1.1[2]
4 Radioligand Binding AssayHuman delta-opioid receptor46[2]
5 Radioligand Binding AssayHuman delta-opioid receptor1.5[2]
6 Radioligand Binding AssayHuman delta-opioid receptor1.0[2]
7 Radioligand Binding AssayHuman delta-opioid receptor12[2]
8 Radioligand Binding AssayHuman delta-opioid receptor1.0[2]

Table 3: Cytotoxicity of Hasubanan Alkaloids

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols can serve as a template for the investigation of this compound.

Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of a compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., N87, A549, HT29)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well plates

  • Test compound (this compound) and positive control (e.g., Doxorubicin)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound and positive control for 48-72 hours. Include a vehicle control.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anti-inflammatory Activity via TNF-α and IL-6 Inhibition ELISA

This protocol describes the measurement of the inhibitory effect of a compound on the production of pro-inflammatory cytokines TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • Human TNF-α and IL-6 ELISA kits

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into 96-well plates and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce cytokine production.

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Assay: Perform the TNF-α and IL-6 ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve for each cytokine. Determine the concentration of TNF-α and IL-6 in the samples and calculate the IC50 value for the inhibition of each cytokine.

Opioid Receptor Binding Affinity via Radioligand Assay

This protocol details the determination of a compound's binding affinity for a specific opioid receptor subtype using a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human opioid receptor of interest (e.g., delta-opioid receptor)

  • Radioligand with high affinity for the target receptor (e.g., [³H]DPDPE for delta-opioid)

  • Test compound (this compound)

  • Assay buffer

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the IC50 value and convert it to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow relevant to the bioactivity studies of hasubanan alkaloids.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene activates Cytokines TNF-α, IL-6 Gene->Cytokines leads to Hasubanan Hasubanan Alkaloid (e.g., this compound) Hasubanan->IKK Inhibits?

Caption: Hypothetical anti-inflammatory signaling pathway.

G Start Start: This compound Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (TNF-α/IL-6 ELISA) Start->AntiInflammatory OpioidBinding Opioid Receptor Binding (Radioligand Assay) Start->OpioidBinding Active1 Active? Cytotoxicity->Active1 Active2 Active? AntiInflammatory->Active2 Active3 Active? OpioidBinding->Active3 Lead Lead Compound for Further Study Active1->Lead Yes Inactive Inactive Active1->Inactive No Active2->Lead Yes Active2->Inactive No Active3->Lead Yes Active3->Inactive No

Caption: General experimental workflow for bioactivity screening.

References

A Comparative Analysis of Hasubanan Alkaloid Potency at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potency of hasubanan (B79425) alkaloids against known inhibitors of the opioid receptor system. While specific quantitative data for 16-Oxoprometaphanine is not currently available in public literature, this document leverages available data for the broader class of hasubanan alkaloids to provide a valuable benchmark against established opioid receptor modulators. The information presented herein is intended to support research and drug development efforts in the field of pharmacology and medicinal chemistry.

Introduction to this compound and Hasubanan Alkaloids

This compound is a member of the hasubanan class of alkaloids, characterized by a unique bridged benzazocine core structure. It is considered a putative biosynthetic precursor to prometaphanine. Hasubanan alkaloids, isolated from plants of the Stephania genus, are structurally related to morphine and have garnered scientific interest due to their diverse biological activities. These activities include analgesic, anti-inflammatory, antiviral, antimicrobial, and cytotoxic effects. Notably, several hasubanan alkaloids have demonstrated affinity for opioid receptors, suggesting their potential as modulators of this critical signaling pathway.

Potency Comparison at Opioid Receptors

The following table summarizes the available potency data for a series of hasubanan alkaloids at the δ-opioid receptor, alongside the potency of well-characterized opioid receptor inhibitors, Naloxone (B1662785) and Naltrexone (B1662487), and the standard µ-opioid receptor agonist, DAMGO. This comparison provides a context for the potential efficacy of hasubanan alkaloids as opioid receptor modulators.

Compound ClassCompoundReceptor TargetPotency MetricValue (µM)
Hasubanan Alkaloids Hasubanan Alkaloid Seriesδ-Opioid ReceptorIC₅₀0.7 - 46
Known Inhibitors Naloxoneµ-Opioid ReceptorKᵢ0.0011 - 0.0014
Naltrexoneµ-Opioid ReceptorKᵢ~0.001
Reference Agonist DAMGOµ-Opioid ReceptorKᵢ0.0016 - 0.00346

It is important to note that the data for hasubanan alkaloids represents a range of IC₅₀ values for several compounds within this class at the δ-opioid receptor[1][2][3][4]. Specific potency data for this compound at any opioid receptor subtype is not available at the time of this publication. The potency values for Naloxone, Naltrexone, and DAMGO are primarily at the µ-opioid receptor and are provided for comparative context.

Experimental Protocols

The determination of a compound's potency at opioid receptors is crucial for its pharmacological characterization. The following are detailed methodologies for two standard in vitro assays used to assess ligand binding and functional activity at G protein-coupled receptors (GPCRs) like the opioid receptors.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Objective: To determine the inhibition constant (Kᵢ) of a test compound (e.g., this compound) for an opioid receptor subtype (e.g., µ-opioid receptor).

Materials:

  • Cell membranes expressing the human opioid receptor of interest.

  • Radioligand with high affinity for the target receptor (e.g., [³H]DAMGO for the µ-opioid receptor).

  • Test compound (this compound).

  • Known non-radiolabeled antagonist (e.g., Naloxone) for determining non-specific binding.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Thawed cell membranes are suspended in ice-cold binding buffer.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Total and Non-specific Binding: Include control wells with only the radioligand and membranes (total binding) and wells with the radioligand, membranes, and a high concentration of a non-radiolabeled antagonist (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the receptor upon agonist binding.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of a test compound as an agonist or partial agonist at an opioid receptor.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • Test compound (this compound).

  • Known agonist (e.g., DAMGO) as a positive control.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • GDP (Guanosine diphosphate).

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

Procedure:

  • Membrane Preparation: Similar to the radioligand binding assay, prepare a suspension of cell membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with varying concentrations of the test compound and a fixed concentration of GDP.

  • Reaction Initiation: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for a defined period to allow for G protein activation and [³⁵S]GTPγS binding.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Scintillation Counting: Measure the radioactivity on the filters.

  • Data Analysis: Plot the amount of bound [³⁵S]GTPγS against the concentration of the test compound to generate a dose-response curve. The EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) are determined from this curve.

Visualizations

The following diagrams illustrate the key signaling pathway and experimental workflow described in this guide.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular MOR μ-Opioid Receptor G_protein Gα(i/o)βγ MOR->G_protein activates G_alpha Gα(i/o)-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Agonist Opioid Agonist (e.g., Hasubanan Alkaloid) Agonist->MOR binds G_alpha->AC inhibits Downstream Downstream Cellular Effects (e.g., Analgesia) cAMP->Downstream leads to ATP ATP ATP->AC

Caption: Opioid Receptor Signaling Pathway.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes Expressing Opioid Receptors Incubation Incubate Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Prepare Radioligand ([³H]DAMGO) Radioligand->Incubation TestCompound Prepare Serial Dilutions of Test Compound TestCompound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting IC50 Determine IC₅₀ Value Counting->IC50 Ki Calculate Kᵢ Value (Cheng-Prusoff Equation) IC50->Ki

Caption: Radioligand Binding Assay Workflow.

References

Safety Operating Guide

Navigating the Disposal of 16-Oxoprometaphanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 16-Oxoprometaphanine, a morphinan (B1239233) alkaloid, requires careful handling to mitigate potential hazards to personnel and the environment. As a research chemical, it should be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.

Immediate Safety and Handling

Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). Based on the hazard profile of related compounds like morphine, which can be harmful if swallowed or inhaled and may cause skin or respiratory sensitization, the following PPE is recommended.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat, fully buttoned.
Respiratory Use in a well-ventilated area, such as a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is recommended.

In the event of exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[2]

Step-by-Step Disposal Protocol

The disposal of chemical waste is highly regulated. Under no circumstances should hazardous chemicals be disposed of down the sink or in regular trash.[3][4][5]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and empty containers), as hazardous chemical waste.

    • Segregate the waste stream. Do not mix with incompatible materials. For instance, keep organic solvent solutions separate from aqueous solutions.[4]

  • Waste Containerization:

    • Use a designated, leak-proof, and chemically compatible waste container. The original container is often a good choice.[3][6]

    • The container must be in good condition with a secure, tightly fitting cap.[6]

  • Labeling:

    • As soon as the first drop of waste is added, affix a hazardous waste label to the container.[7]

    • The label must include:

      • The words "Hazardous Waste."

      • The full chemical name: "this compound."

      • For mixtures, list all constituents and their approximate percentages.

      • The accumulation start date.

      • The name of the principal investigator or lab contact.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[7]

    • The SAA should be at or near the point of generation and under the control of laboratory personnel.[7]

    • Ensure secondary containment, such as a plastic tub, for liquid waste to prevent spills.[4][7]

  • Spill Cleanup:

    • In the event of a spill, evacuate non-essential personnel.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated hazardous waste container.

    • Clean the spill area thoroughly.

  • Final Disposal:

    • Once the container is full (no more than 90%), or if the research project is complete, arrange for pickup through your institution's EHS office.[4]

    • Do not transport hazardous waste outside of your laboratory. Trained EHS professionals will handle the transportation and final disposal.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

G A Start: Have this compound Waste B Is the material contaminated (e.g., gloves, pipette tips)? A->B C Is it a pure compound or a solution? A->C B->C No D Place in a designated hazardous waste container for solids. B->D Yes E Place in a designated hazardous waste container for liquids. C->E F Is the container properly labeled with 'Hazardous Waste' and full chemical name? D->F E->F G Affix a completed hazardous waste label. F->G No H Store in a designated Satellite Accumulation Area (SAA) with secondary containment. F->H Yes G->H I Is the container full or no longer in use? H->I I->H No J Contact Environmental Health & Safety (EHS) for pickup. I->J Yes K End: Waste properly managed. J->K

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 16-Oxoprometaphanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 16-Oxoprometaphanine, a morphinan (B1239233) alkaloid. Given the potential for high potency and toxicity associated with this class of compounds, a comprehensive and cautious approach to safety is paramount. The following procedures are based on established guidelines for handling hazardous drugs and potent synthetic opioids.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required equipment.

PPE ComponentSpecificationRationale
Gloves Double gloving with chemotherapy-rated nitrile gloves.Minimizes the risk of exposure due to tears or punctures. One glove should be worn under the gown cuff and one over.[1]
Gown Disposable, lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.Protects skin from contamination. The interface between gloves and gown should leave no skin exposed.[1]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosolized particles.
Respiratory Protection A minimum of a NIOSH-approved N100, P100, or R100 filtering facepiece respirator (FFR).Inhalation of aerosolized powders is a primary exposure route for potent opioids.[2][3][4]

II. Operational Plan for Handling

All handling of this compound must be conducted in a designated restricted area with controlled access.[1]

A. Preparation and Compounding:

  • Restricted Area: All work must be performed in a designated and clearly marked restricted area. Access should be limited to authorized personnel.[1]

  • Ventilation Control: Use a certified Class II Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation.[5]

  • Donning PPE: Before entering the restricted area, don all required PPE in the correct order.

  • Material Handling: Handle all containers with care to avoid aerosolization of powders. Avoid actions that could generate dust, such as scraping or vigorous shaking.

B. Administration (in research settings):

  • Glove Changes: Change outer gloves immediately if they become contaminated or after each experimental batch.[1]

  • Waste Segregation: All disposable materials used during administration must be treated as hazardous waste.

C. Disposal Plan:

  • Waste Containers: Use clearly labeled, sealed, and puncture-proof containers for all solid and liquid waste contaminated with this compound.

  • Decontamination: Decontaminate all work surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in a designated area, taking care to avoid self-contamination. The outer gloves should be removed first and disposed of in a sealed bag.[1]

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[1]

III. Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteImmediate Action
Dermal (Skin) 1. Remove contaminated clothing immediately. 2. Wash the affected area thoroughly with soap and water for at least 15 minutes. 3. Seek immediate medical attention.[6]
Ocular (Eyes) 1. Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. 2. Seek immediate medical attention.[6]
Inhalation 1. Move the individual to fresh air immediately. 2. If breathing is difficult, administer oxygen. 3. If breathing has stopped, provide artificial respiration. 4. Seek immediate medical attention.[6]
Ingestion 1. Do not induce vomiting. 2. If the person is conscious, rinse their mouth with water. 3. Seek immediate medical attention.

IV. Visual Workflow and Safety Protocols

The following diagrams illustrate the key workflows for handling this compound.

HandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal & Decontamination p1 Enter Restricted Area p2 Don Full PPE p1->p2 p3 Prepare Work Surface in BSC/Isolator p2->p3 h1 Handle this compound p3->h1 h2 Perform Experimental Procedures h1->h2 d1 Segregate Hazardous Waste h2->d1 d2 Decontaminate Surfaces d1->d2 d3 Doff PPE Correctly d2->d3 d4 Wash Hands Thoroughly d3->d4

Caption: Workflow for handling this compound.

EmergencyResponse cluster_actions Immediate Actions exposure Accidental Exposure Occurs skin Skin Contact exposure->skin eyes Eye Contact exposure->eyes inhalation Inhalation exposure->inhalation skin_action Wash with Soap & Water (15 min) skin->skin_action eyes_action Flush with Water (15 min) eyes->eyes_action inhalation_action Move to Fresh Air inhalation->inhalation_action medical Seek Immediate Medical Attention skin_action->medical eyes_action->medical inhalation_action->medical

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.